Technical Documentation Center

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride
  • CAS: 1185296-86-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol and its hydrochloride salt, key heterocyclic scaffolds in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol and its hydrochloride salt, key heterocyclic scaffolds in medicinal chemistry. This document details their chemical and physical properties, with a focus on the determination of the molecular weight of the hydrochloride form. It also presents experimental protocols for synthesis and analysis, and discusses their significant role as precursors for potent 5-HT6 receptor antagonists.

Core Chemical and Physical Properties

3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a member of the benzoxazine family, possessing a unique bicyclic structure that is a subject of interest in medicinal chemistry.[1] The hydrochloride salt is often utilized to improve the compound's solubility and stability for research and development purposes.

A critical aspect for any chemical entity is the accurate determination of its molecular properties. The properties of both the free base and its hydrochloride salt are summarized below.

Property3,4-Dihydro-2H-benzo[b]oxazin-6-ol3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride
Molecular Formula C₈H₉NO₂[2]C₈H₉NO₂・HCl[3]
Molecular Weight 151.16 g/mol [2]187.62 g/mol [3]
CAS Number 26021-57-8[4][5]1185296-86-9[6][7]
Physical Form Reported as an oil[2]Solid[8]
Purity Typically ≥95%[1]Not specified, lot-dependent

The molecular weight of the free base, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, is calculated from its molecular formula, C₈H₉NO₂. The molecular weight of the hydrochloride salt is determined by adding the molecular weight of hydrogen chloride (HCl) to that of the free base.

Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a critical process for its utilization in further chemical modifications and biological studies. A common synthetic route involves the reduction of 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[1][2]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

G start Start: 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one in THF add_borane Add 1M Borane-THF solution at 0 °C start->add_borane warm_stir Warm to room temperature and stir overnight add_borane->warm_stir quench Quench excess borane with Methanol warm_stir->quench remove_solvent Remove solvent under reduced pressure quench->remove_solvent extract Extract with Ethyl Acetate (EtOAc) remove_solvent->extract product Product: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (oil) extract->product

Caption: Synthesis workflow for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[2]

Materials:

  • 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Borane-tetrahydrofuran complex solution (borane-THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Standard glassware for organic synthesis under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1 M borane-THF solution (e.g., 7.05 mL, 7.05 mmol) dropwise over a period of 5 minutes.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Carefully quench the excess borane by the slow addition of methanol at 0 °C.

  • Remove the solvent by distillation under reduced pressure.

  • Extract the crude product with ethyl acetate.

  • The combined organic layers are then concentrated under reduced pressure to afford the pure 3,4-dihydro-2H-benzo[b]oxazin-6-ol as an oil.[2] The reported yield for this reaction is quantitative.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data has been reported for the free base, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆): δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz).[1][2]

  • ¹³C NMR (DMSO-d₆): δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2.[2]

High-Resolution Mass Spectrometry (HRMS)
  • Electrospray Ionization (ESI-HRMS): m/z [M+H]⁺ calculated for C₈H₁₀NO₂: 152.0712; found: 152.0711.[1][2] This data provides strong evidence for the elemental composition of the molecule.

The following diagram outlines a general workflow for the analytical characterization of the synthesized compound.

G synthesis Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms High-Resolution Mass Spectrometry (HRMS) synthesis->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation

Caption: Analytical workflow for structure confirmation.

Application in Drug Discovery

3,4-Dihydro-2H-benzo[b]oxazine derivatives are of significant interest in medicinal chemistry, particularly as antagonists for the 5-HT6 serotonin receptor.[9] These receptors are primarily located in the central nervous system and are a target for the development of therapeutics for cognitive disorders.[9] The core structure of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol serves as a versatile scaffold for the synthesis of a library of compounds that can be screened for their binding affinity and functional activity at the 5-HT6 receptor.

Conclusion

3,4-Dihydro-2H-benzo[b]oxazin-6-ol and its hydrochloride salt are valuable chemical entities in the field of drug discovery. A clear understanding of their fundamental properties, such as molecular weight, along with reliable synthetic and analytical protocols, is crucial for their effective application in research and development. The amenability of the benzoxazine scaffold to chemical modification has established it as a cornerstone for the development of novel therapeutics targeting various biological systems.

References

  • PubChem. 2H-1,4-Benzoxazine, 3,4-dihydro-, hydrochloride (1:1). [Link]

  • American Elements. 3,4-Dihydro-2H-benzo[b][1][8]oxazin-6-ol. [Link]

  • Acta Scientific. Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. [Link]

  • Chemical Substance Information. 3,4-dihydro-2H-1,4-benzoxazin-6-ol hydrochloride. [Link]

  • PubMed. Synthesis of 2H-benzo[b][1][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-1,4-oxazines. [Link]

  • PubChem. 3,4-dihydro-2H-1,4-benzoxazin-6-ol;hydrobromide. [Link]

  • ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • ResearchGate. Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. [Link]

  • Journal of the Serbian Chemical Society. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. [Link]

  • PubMed. 3,4-Dihydro-2H-benzo[1][8]oxazine derivatives as 5-HT6 receptor antagonists. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride: A Versatile Scaffold in Research and Development

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride, a key heterocyclic compound with significant applications ranging from industrial chemistry to medicinal researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride, a key heterocyclic compound with significant applications ranging from industrial chemistry to medicinal research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and notable applications, with a particular focus on its role as a precursor for pharmacologically active agents.

Chemical Identity and Nomenclature

3,4-Dihydro-2H-benzo[b]oxazin-6-ol and its hydrochloride salt are foundational structures in synthetic and medicinal chemistry. Accurate identification is paramount for researchers.

Core Structure and Synonyms

The core compound, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, is also known by a variety of synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for comprehensive literature searches.

Systematic Name Common Synonyms CAS Number Molecular Formula Molecular Weight
3,4-Dihydro-2H-benzo[b]oxazin-6-ol6-Hydroxybenzomorpholine26021-57-8C₈H₉NO₂151.16 g/mol
3,4-Dihydro-2H-1,4-benzoxazin-6-ol
6-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine
2H-1,4-Benzoxazin-6-ol, 3,4-dihydro-
3,4-Dihydro-6-hydroxy-1,4(2H)-benzoxazine
6-Hydroxyphenomorpholine
Hydrochloride Salt

For many pharmaceutical and research applications, the hydrochloride salt is preferred due to its increased solubility and stability.

  • Systematic Name: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride[1]

  • Synonym: 3,4-Dihydro-2H-benzo[2][3]oxazin-6-ol hydrochloride[4]

  • CAS Number: 1185296-86-9[1]

  • Molecular Formula: C₈H₉NO₂ • HCl

  • Molecular Weight: 187.62 g/mol [4]

Other Salt Forms

While less common, other salt forms such as the hydrobromide are also available for specific research needs.

  • Systematic Name: 3,4-Dihydro-2H-benzo[b][2][3]oxazin-6-ol hydrobromide

  • CAS Number: 1000802-69-6

It is important to note that while this compound is widely available from chemical suppliers for research purposes, no specific trade names for the pure chemical have been identified in the public domain. Its primary designation is by its chemical name and CAS number.

Synthesis and Characterization

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a well-established process, crucial for its availability in research.

Synthetic Pathway

A common and efficient method for the synthesis of 3,4-dihydro-2H-benzo[b][2][3]oxazin-6-ol involves the reduction of 6-hydroxy-2H-benzo[b][2][3]oxazin-3(4H)-one.[2]

G A 6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one B 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol A->B Reduction R 1 M Borane-THF solution in Tetrahydrofuran (THF) 0°C to room temperature

Caption: General synthetic route for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the core compound.

Materials:

  • 6-Hydroxy-2H-benzo[b][2][3]oxazin-3(4H)-one

  • 1 M Borane-tetrahydrofuran complex solution (borane-THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve 6-Hydroxy-2H-benzo[b][2][3]oxazin-3(4H)-one (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1 M borane-THF solution (3 equivalents) dropwise over a period of 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the excess borane by the slow addition of methanol at 0°C.

  • Remove the solvents under reduced pressure.

  • Extract the crude product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[2]

Characterization

The identity and purity of the synthesized 3,4-Dihydro-2H-benzo[b][2][3]oxazin-6-ol can be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆): δ 8.48 (s, 1H), 6.37 (d, 1H), 5.96 (d, 1H), 5.82 (dd, 1H), 3.97 (t, 2H), 3.18 (t, 2H).[2]

  • ¹³C NMR (DMSO-d₆): δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2.[2]

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS can be used to confirm the exact mass of the compound.[2]

Applications in Research and Industry

3,4-Dihydro-2H-benzo[b]oxazin-6-ol serves as a versatile intermediate in different fields, from cosmetics to medicinal chemistry.

Hair Dye Formulations

Under the synonym 6-Hydroxybenzomorpholine, this compound is utilized as an intermediate in oxidative hair dye formulations.[5][6] It acts as a coupling component, typically combined with primary intermediates like p-Phenylenediamine (PPD), to produce a range of natural brown and chestnut shades.[5] Its heterocyclic structure contributes to good color stability and wash fastness.[5] The European Commission's Scientific Committee on Consumer Products (SCCP) has evaluated its safety for use in permanent hair dye formulations at a maximum on-head concentration of 1.0% after mixing with a developer.[7][8]

A Key Scaffold in Medicinal Chemistry

The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged scaffold in drug discovery. Its rigid structure and the potential for substitution at various positions allow for the fine-tuning of pharmacological properties. This scaffold is a key component in the development of various therapeutic agents.[9][10]

3.2.1. 5-HT₆ Receptor Antagonists

One of the most significant applications of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is as a precursor for potent and selective 5-HT₆ receptor antagonists.[11] The 5-HT₆ receptor, primarily expressed in the central nervous system, is a target for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. A series of novel 3,4-dihydro-2H-benzo[2][3]oxazine derivatives have been synthesized and shown to display subnanomolar affinities for the 5-HT₆ receptor.[12]

G A 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (Starting Scaffold) B Chemical Modification (e.g., N-alkylation, arylation) A->B C Novel Benzoxazine Derivatives B->C D Screening for 5-HT₆ Receptor Binding Affinity C->D E Lead Compounds for CNS Disorders D->E

Sources

Foundational

In-Depth Technical Guide: 3,4-Dihydro-2H-1,4-benzoxazin-6-ol Hydrochloride in Medicinal Chemistry

Executive Summary & Chemical Identity 3,4-Dihydro-2H-1,4-benzoxazin-6-ol hydrochloride is a highly versatile heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry and drug discovery. Character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3,4-Dihydro-2H-1,4-benzoxazin-6-ol hydrochloride is a highly versatile heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry and drug discovery. Characterized by its fused bicyclic morpholine-benzene ring system, this compound serves as a critical intermediate in the synthesis of neuroactive agents, most notably selective 5-HT₆ receptor antagonists (1)[1].

While the free base (CAS: 26021-57-8) is an oil prone to oxidative degradation, pharmaceutical applications predominantly utilize the hydrochloride salt (CAS: 1185296-86-9). The salt form provides the crystalline stability and precise stoichiometric control required for reproducible downstream coupling reactions.

Quantitative Physicochemical & Hazard Profile

The following table summarizes the core characteristics and GHS hazard classifications of the compound to guide safe laboratory handling (2)[2].

PropertyValue / Description
Chemical Name 3,4-Dihydro-2H-1,4-benzoxazin-6-ol hydrochloride
Salt CAS Number 1185296-86-9
Free Base CAS Number 26021-57-8
Molecular Formula C₈H₁₀ClNO₂ (Base: C₈H₉NO₂)
Molecular Weight 187.62 g/mol
Physical State Solid (Hydrochloride salt) / Oil (Free base)
Hazard Classifications Acute Tox. 4 (H302/H312/H332)
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Target Organ Toxicity STOT SE 3 (H336 - Central Nervous System)

Mechanistic Role in Neuropharmacology

The 3,4-dihydro-2H-1,4-benzoxazin-6-ol scaffold is heavily utilized to construct antagonists targeting the 5-HT₆ receptor . The 5-HT₆ receptor is a G-protein-coupled receptor (GPCR) primarily localized in the central nervous system, specifically in regions governing learning and memory such as the striatum, cortex, and hippocampus (3)[3].

The Causality of Antagonism: Under basal conditions, the 5-HT₆ receptor couples to the Gαs protein, stimulating adenylate cyclase (AC) to catalyze the production of cyclic AMP (cAMP). This secondary messenger subsequently activates Protein Kinase A (PKA) and ERK pathways, which paradoxically suppress cholinergic and glutamatergic neurotransmission (4)[4]. By utilizing the benzoxazine scaffold to synthesize high-affinity 5-HT₆ antagonists, researchers can block this Gαs-mediated signaling cascade. The resulting disinhibition enhances cholinergic transmission, providing a validated therapeutic mechanism for reversing cognitive deficits in Alzheimer's disease and schizophrenia (3)[3].

ReceptorSignaling Antagonist Benzoxazine-derived 5-HT6 Antagonist Receptor 5-HT6 Receptor (GPCR) Antagonist->Receptor Blocks G_protein Gαs Protein Receptor->G_protein Activates AdenylateCyclase Adenylate Cyclase (AC) G_protein->AdenylateCyclase Stimulates cAMP cAMP Production AdenylateCyclase->cAMP Catalyzes PKA Protein Kinase A (PKA) & ERK Pathways cAMP->PKA Activates Cognition Suppression of Cholinergic Transmission (Reversed by Antagonist) PKA->Cognition Downstream Effects

Caption: 5-HT6 receptor signaling pathway and the inhibitory mechanism of benzoxazine-derived antagonists.

Experimental Protocols: Synthesis & Analytical Validation

The following protocols outline the synthesis of the free base, its conversion to the stable hydrochloride salt, and the analytical methodology required to validate the product.

Protocol 1: Borane-Mediated Lactam Reduction (Free Base Synthesis)

Objective: Reduce 6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one to the free base oil. Causality of Reagent Choice: Borane-THF is explicitly selected over harsher hydrides (e.g., LiAlH₄) due to its high chemoselectivity. It efficiently reduces the lactam carbonyl without inducing ring-opening of the delicate benzoxazine core, ensuring a near-quantitative yield (5)[5].

  • Initialization: Dissolve 6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (0.39 g, 2.35 mmol) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic reduction.

  • Reagent Addition: Slowly add 1 M Borane-THF solution (7.05 mL, 7.05 mmol) dropwise over exactly 5 minutes (5)[5].

  • Propagation: Remove the ice bath, allowing the mixture to gradually warm to room temperature. Stir overnight.

  • Quenching (Self-Validating Step): Carefully add methanol dropwise. The evolution of hydrogen gas serves as a visual confirmation that excess borane is actively decomposing.

  • Isolation: Remove solvents via rotary evaporation under reduced pressure. Extract the crude residue with ethyl acetate (EtOAc) to yield 3,4-dihydro-2H-1,4-benzoxazin-6-ol as a pure oil (~0.34 g, quantitative yield) (5)[5].

Protocol 2: Hydrochloride Salt Conversion

Objective: Convert the unstable free base oil into a stable, weighable crystalline solid. Causality of Conversion: The free base oil is highly susceptible to atmospheric oxidation. Converting it to the HCl salt creates a self-validating system: the transition from an oil to a crystalline solid confirms successful protonation, providing a stable intermediate essential for precise stoichiometric control in downstream pharmaceutical synthesis (1)[1].

  • Dissolution: Dissolve the isolated free base oil in anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C and slowly bubble dry HCl gas (or add a stoichiometric equivalent of ethereal HCl).

  • Collection: Filter the resulting white/off-white precipitate. Wash with cold anhydrous ether and dry under high vacuum to afford 3,4-dihydro-2H-1,4-benzoxazin-6-ol hydrochloride.

SynthesisWorkflow A 6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (Starting Material) B Borane-THF Reduction (0°C to RT, Anhydrous THF) A->B C Methanol Quench (H2 Gas Evolution) B->C D 3,4-Dihydro-2H-1,4-benzoxazin-6-ol (Free Base Oil) C->D E HCl Gas / Ether Precipitation at 0°C D->E F 3,4-Dihydro-2H-1,4-benzoxazin-6-ol HCl (Stable Crystalline Salt) E->F

Caption: Synthesis and salt conversion workflow for 3,4-Dihydro-2H-1,4-benzoxazin-6-ol hydrochloride.

Protocol 3: HPLC-MS Analytical Validation

Objective: Confirm the purity and mass of the synthesized hydrochloride salt. Causality of Method Design: The Newcrom R1 reverse-phase column is mandated for this analysis due to its exceptionally low silanol activity, which prevents the severe peak tailing typically caused by interactions with the secondary amine of the benzoxazine ring (6)[6]. Furthermore, substituting standard phosphoric acid with formic acid in the mobile phase ensures the eluent remains volatile, making the protocol fully compatible with Mass Spectrometry (MS) (6)[6].

  • Column Preparation: Equip the HPLC system with a Newcrom R1 column.

  • Mobile Phase Formulation: Prepare an isocratic or gradient mixture of Acetonitrile (MeCN) and Deionized Water, buffered with 0.1% Formic Acid.

  • Sample Injection: Dissolve the synthesized salt in the mobile phase and inject.

  • Detection: Monitor UV absorbance and route the eluent to the MS detector to confirm the base mass (m/z [M+H]⁺ = 152.16).

References

  • 3,4-dihydro-2H-1,4-benzoxazin-6-ol hydrochloride — Chemical Substance Information NextSDS[Link]

  • Separation of 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- on Newcrom R1 HPLC column SIELC Technologies[Link]

  • Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects Oxford Academic[Link]

  • 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders Taylor & Francis[Link]

Sources

Exploratory

Biological relevance of the 3,4-dihydro-2H-benzo[b]oxazine core

Unlocking the Pharmacological Potential of the 3,4-Dihydro-2H-benzo[b]oxazine Scaffold: A Technical Guide to Biological Relevance and Assay Design Executive Summary The 3,4-dihydro-2H-benzo[b]oxazine (also known as 3,4-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of the 3,4-Dihydro-2H-benzo[b]oxazine Scaffold: A Technical Guide to Biological Relevance and Assay Design

Executive Summary

The 3,4-dihydro-2H-benzo[b]oxazine (also known as 3,4-dihydro-2H-1,4-benzoxazine) core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structural rigidity, combined with its capacity for versatile functionalization, enables highly specific interactions with diverse biological targets. As a Senior Application Scientist, I have observed that the success of this core in drug development is not accidental; it is a direct result of its physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the scaffold's biological relevance, focusing on its roles in dual antithrombotic targeting, 5-HT₆ receptor antagonism, and oncology, alongside self-validating experimental protocols for its evaluation.

Pharmacophore Mapping and Structural Causality

Why does the 3,4-dihydro-2H-1,4-benzoxazine core exhibit such broad biological activity? The causality lies in its spatial geometry and electronic distribution. The fusion of a planar benzene ring with a non-aromatic, conformationally adaptable oxazine ring creates a partially rigid bicyclic system. The heteroatoms (N and O) at the 1,4-positions serve as critical hydrogen-bond acceptors and donors, while the aromatic ring engages in π−π stacking within hydrophobic binding pockets. This allows the core to mimic endogenous ligands (like the indole ring of serotonin) while maintaining enough lipophilicity to cross cellular membranes.

Key Biological Targets and Mechanistic Pathways

Dual Thrombin and GPIIb/IIIa Inhibition

Thrombosis management often requires multi-target approaches to prevent compensatory clotting mechanisms. Research published in the 1[1] has demonstrated that 3,4-dihydro-2H-1,4-benzoxazine derivatives can simultaneously act as submicromolar thrombin inhibitors and glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists[1]. By substituting the core with mimetics of the d-Phe-Pro-Arg (thrombin) and Arg-Gly-Asp (GPIIb/IIIa) pharmacophores, the scaffold bridges the S2 binding pocket of thrombin while accommodating the extended conformation required for GPIIb/IIIa antagonism[1]. Mechanistically, the oxygen of the 1,4-oxazine ring forms a crucial hydrogen bond (2.72 Å) with the Gly216 backbone in the thrombin active site, a key interaction for stabilizing the enzyme-inhibitor complex[1].

5-HT₆ Receptor Antagonism in Cognitive Disorders

The 3,4-dihydro-2H-benzo[b]oxazine nucleus is a cornerstone for developing potent 5-HT₆ receptor antagonists, which are critical targets for treating cognitive deficits[2]. The 5-HT₆ receptor is a G-protein-coupled receptor (GPCR) positively coupled to adenylyl cyclase via a Gs alpha subunit[2]. Activation leads to increased intracellular cAMP and subsequent Protein Kinase A (PKA) and CREB phosphorylation[2]. As detailed by 2[2], the benzoxazine core mimics the indole ring of serotonin, fitting snugly into the orthosteric binding site. Appended bulky groups on the core prevent the conformational shift required for receptor activation, effectively blocking the signaling cascade[2].

G A Serotonin (5-HT) C 5-HT6 Receptor (GPCR) A->C Activates B Benzoxazine Antagonist B->C Blocks D Gs Protein Activation C->D Signal Transduction E Adenylyl Cyclase D->E Stimulates F cAMP Accumulation E->F ATP Conversion G PKA / CREB Pathway F->G Phosphorylation

Caption: 5-HT6 receptor signaling cascade and the inhibitory blockade by benzoxazine antagonists.

Anticancer Activity and Kinase Modulation

Recent structure-activity relationship (SAR) studies highlight the efficacy of 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines against various cancer cell lines (e.g., MIA PaCa-2, MDA-MB-231, and PC-3)[3]. According to findings in 3[3], the inclusion of hydroxyl groups on the aromatic rings and para-amino groups significantly enhances anti-proliferative potency[3]. Furthermore, structural analogs like Flumioxazin demonstrate that modifications at the 6-position can yield potent protoporphyrinogen oxidase (PPO) inhibitors, underscoring the scaffold's versatility[4].

Quantitative Biological Data

To provide a comparative overview, the following table summarizes the in vitro biological activities of representative 3,4-dihydro-2H-1,4-benzoxazine derivatives across different targets.

Compound / DerivativeTarget / Cell LineActivity (IC₅₀ / Kᵢ)Mechanism of Action / Interaction
Dual-Target Analog (17a) ThrombinKᵢ < 1.0 µMS2 pocket binding; Gly216 H-bond[1]
Dual-Target Analog (17a) GPIIb/IIIa ReceptorIC₅₀ < 1.0 µMArg-Gly-Asp pharmacophore mimicry[1]
Derivative 1 (R=H) 5-HT₆ ReceptorpKᵢ = 7.96GPCR Orthosteric Antagonism[2]
4-Aryl Analog (14f) MDA-MB-231 (Breast)IC₅₀ = 4.2 µMAnti-proliferative / PI3K modulation[3]
Flumioxazin Protoporphyrinogen OxidaseIC₅₀ < 0.1 µMPPO Enzyme Inhibition[4]

Experimental Protocols: Self-Validating Systems

In drug development, experimental protocols must be self-validating—incorporating internal controls that confirm mechanistic causality rather than just generating a numerical readout. Below is a detailed workflow for evaluating the enzyme inhibitory activity of novel benzoxazine derivatives.

Protocol: In Vitro Thrombin Inhibition Kinetic Assay

Objective: Determine the Kᵢ of benzoxazine derivatives against human α -thrombin. Causality & Design Choice: We utilize a continuous fluorogenic assay rather than an endpoint assay. Continuous monitoring allows us to detect time-dependent inhibition or assay interference (e.g., compound auto-fluorescence or colloidal aggregation), ensuring the integrity of the kinetic data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 prevents the non-specific adsorption of the highly lipophilic benzoxazine core to the microplate plastic, which would otherwise artificially inflate the apparent IC₅₀.

  • Enzyme Reconstitution: Dilute human α -thrombin to a final working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point serial dilution of the benzoxazine derivative in DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Keeping DMSO strictly 1% prevents solvent-induced denaturation of the thrombin enzyme.

  • Pre-incubation: Incubate the enzyme and compound for 15 minutes at 37°C. Causality: This allows the compound to reach binding equilibrium within the S2 pocket and establish the critical Gly216 hydrogen bond before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC) at varying concentrations (spanning 0.5 Kₘ to 5 Kₘ).

  • Kinetic Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes.

  • Data Analysis: Calculate initial velocities ( V0​ ). Use the Cheng-Prusoff equation or global non-linear regression (Morrison equation for tight binders) to determine the exact Kᵢ.

Workflow S1 Compound Prep (≤1% DMSO) S2 Enzyme Pre-incubation (Equilibrium Binding) S1->S2 Prevents Denaturation S3 Substrate Addition (Kinetic Trigger) S2->S3 Ensures S2 Fit S4 Continuous Readout (Detect Aggregation) S3->S4 Initiates Cleavage S5 Data Regression (Ki Calculation) S4->S5 Validates Linearity

Caption: Self-validating kinetic assay workflow for evaluating benzoxazine enzyme inhibition.

Conclusion

The 3,4-dihydro-2H-benzo[b]oxazine core is not merely a structural curiosity; it is a highly tunable pharmacophore capable of bridging complex biological networks. From the precise hydrogen bonding in the thrombin active site to the orthosteric blockade of the 5-HT₆ receptor, understanding the physicochemical causality of this core is paramount for next-generation drug design.

References

  • Title: 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol as a Privileged Scaffold in the Synthesis of 5-HT₆ Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Overview & Biological Context The search for targeted neurotherapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Overview & Biological Context

The search for targeted neurotherapeutics has increasingly focused on the 5-Hydroxytryptamine 6 (5-HT₆) receptor due to its nearly exclusive localization in the central nervous system (CNS)—specifically the cerebral cortex, nucleus accumbens, and hippocampus[1]. Antagonism of the 5-HT₆ receptor has been shown to promote the cortico-limbic release of acetylcholine and glutamate, making it a highly viable mechanism for treating cognitive deficits associated with Alzheimer's disease and schizophrenia[1].

The 3,4-dihydro-2H-benzo[b][1,4]oxazine ring system is a privileged scaffold in medicinal chemistry[2]. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement, making it an ideal foundational building block for synthesizing potent 5-HT₆ receptor antagonists[3].

Mechanism of Action

The 5-HT₆ receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation by endogenous serotonin stimulates adenylyl cyclase, leading to an accumulation of intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets like the cAMP response element-binding protein (CREB)[3]. 5-HT₆ antagonists block this canonical signaling cascade, exerting pro-cognitive and antidepressant-like effects[4].

G Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (Gs-coupled) Serotonin->Receptor Activates AC Adenylyl Cyclase Receptor->AC Gs-alpha cAMP cAMP Accumulation AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Antagonist Benzoxazine Antagonist Antagonist->Receptor Blocks

Caption: 5-HT6 receptor Gs-coupled signaling cascade and the inhibitory action of benzoxazine antagonists.

Core Chemical Properties

Before initiating synthetic workflows, it is critical to verify the integrity of the starting scaffold. 3,4-Dihydro-2H-benzo[b]oxazin-6-ol serves as the nucleophilic core for subsequent functionalization (e.g., N-sulfonylation).

Table 1: Physical and Chemical Properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol [3]

PropertySpecification / Value
CAS Number 26021-57-8
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Typical Purity ≥ 95%
Structural Class Bicyclic Benzoxazine
GHS Classification Irritant (Warning)

Synthetic Methodologies & Protocols

The development of 5-HT₆ antagonists from this scaffold generally requires a two-phase approach: (1) the synthesis of the reduced benzoxazine core, and (2) the functionalization of the secondary amine with a bulky arylsulfonyl group, which is a critical pharmacophore for 5-HT₆ receptor binding[4].

Protocol A: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol

Objective: Chemoselective reduction of the lactam precursor, 6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one, to the corresponding secondary amine.

Causality & Experimental Design: Lactams are notoriously resistant to mild reduction. While Lithium Aluminum Hydride (LiAlH₄) is a common choice, it poses a severe risk of over-reduction or cleavage of the delicate oxazine C-O bond. Borane-tetrahydrofuran (BH₃·THF) is selected because it acts as an electrophilic reducing agent. It selectively coordinates to the electron-rich carbonyl oxygen of the amide, facilitating reduction to the amine without disrupting the aromatic ring or the phenolic hydroxyl group[3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 0.39 g (2.35 mmol) of 6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one in 15 mL of anhydrous THF[3].

  • Temperature Control: Submerge the reaction flask in an ice bath and allow the solution to cool to 0 °C[3]. Causality: Low temperatures prevent uncontrolled exothermic reactions and minimize ring-opening side reactions.

  • Reagent Addition: Slowly add 7.05 mL of a 1 M Borane-THF solution (7.05 mmol, 3 eq.) dropwise over 5–10 minutes with vigorous magnetic stirring[3].

  • Reaction Propagation: Remove the ice bath. Allow the mixture to gradually warm to room temperature (20–25 °C) and stir overnight (approx. 12–16 hours)[3].

  • In-Process Control (IPC): Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the lower-Rf lactam spot validates completion.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess borane by the dropwise addition of 5 mL of methanol[3]. Causality: Borane reacts violently with water. Methanol provides a controlled solvolysis, safely liberating hydrogen gas and breaking down the highly stable amine-borane complexes to free the desired secondary amine.

  • Isolation: Concentrate the mixture under reduced pressure, partition between Ethyl Acetate and saturated NaHCO₃, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.

Protocol B: N-Arylsulfonylation to Yield 5-HT₆ Antagonists

Objective: Functionalize the secondary amine of the benzoxazine core with an arylsulfonyl moiety to achieve high-affinity 5-HT₆ receptor binding.

Causality & Experimental Design: Structure-activity relationship (SAR) studies indicate that an arylsulfonyl moiety is highly beneficial, and often critical, for optimal binding in the hydrophobic pocket of the 5-HT₆ receptor[4]. Pyridine is utilized as both the solvent and the base. It neutralizes the HCl byproduct, driving the equilibrium forward, and acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the synthesized 3,4-Dihydro-2H-benzo[b]oxazin-6-ol in 5 mL of anhydrous Pyridine. Cool to 0 °C.

  • Sulfonylation: Add 1.2 mmol of the chosen Arylsulfonyl Chloride (e.g., 1-Naphthalenesulfonyl chloride or a specialized azinylsulfonyl chloride[1]) portion-wise.

  • Propagation: Stir at 0 °C for 1 hour, then allow warming to room temperature. Stir for an additional 4-6 hours.

  • Validation: Confirm the consumption of the starting material via LC-MS. The appearance of the [M+H]⁺ peak corresponding to the sulfonated product validates the transformation.

  • Workup: Dilute the mixture with Dichloromethane (DCM) and wash sequentially with 1N HCl (to remove pyridine), water, and brine. Purify via flash column chromatography to isolate the pure 5-HT₆ antagonist.

Synth Step1 Starting Material: 6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one Reagent1 Borane-THF (1M) 0°C to RT, Overnight Step1->Reagent1 Intermediate Scaffold: 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Reagent1->Intermediate Selective Amide Reduction Reagent2 Arylsulfonyl Chloride Pyridine / DCM, 0°C to RT Intermediate->Reagent2 Product Target: N-Arylsulfonyl Benzoxazine Derivative (5-HT6 Antagonist) Reagent2->Product N-Sulfonylation

Caption: Synthetic workflow for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol and subsequent N-sulfonylation.

Pharmacological Profiling

The addition of the arylsulfonyl group transforms the inactive scaffold into a highly potent antagonist. The table below illustrates the structure-activity relationship (SAR) trends commonly observed when functionalizing bicyclic scaffolds (such as benzoxazines and indoles) for 5-HT₆ targeting[5],[4],[1].

Table 2: Representative In Vitro Pharmacological Profile of N-Arylsulfonyl Derivatives [5],[1]

Compound Modification (N-Substituent)5-HT₆ Binding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)
Unsubstituted Scaffold > 1000N/A
N-(Phenylsulfonyl) 15.445.2
N-(1-Naphthylsulfonyl) 1.55.2
N-(5-Methoxy-isoquinolinylsulfonyl) 0.82.1

Note: The data above demonstrates the necessity of bulky, lipophilic arylsulfonyl groups to achieve nanomolar affinity and functional antagonism at the 5-HT₆ receptor.

References

  • Grychowska, K., et al. "N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties". ACS Medicinal Chemistry Letters, 2016. Available at:[Link]

  • Grychowska, K., et al. "N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties". PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Sources

Application

Analytical methods for the quantification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride

Application Note: Advanced Analytical Methodologies for the Quantification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride Introduction & Scope 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (also known as 6-hydroxybenzomorpholi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride

Introduction & Scope

3,4-Dihydro-2H-benzo[b]oxazin-6-ol (also known as 6-hydroxybenzomorpholine or COLIPA A25) is a versatile bicyclic heterocyclic scaffold[1]. It is extensively utilized as a precursor for potent 5-HT6 receptor antagonists in neuropharmacology and as a primary oxidative coupler in cosmetic formulations[2]. When synthesized and isolated as a hydrochloride salt, the compound exhibits enhanced aqueous solubility and solid-state stability. However, its dual functional nature—comprising a basic secondary amine and an electron-rich phenolic hydroxyl group—presents unique analytical challenges.

This technical guide provides a causality-driven framework for the quantification of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride, detailing a stability-indicating HPLC-UV assay for bulk quality control and a high-sensitivity LC-MS/MS protocol for trace bioanalysis.

Physicochemical Properties & Analytical Causality

Understanding the molecular behavior of the analyte is paramount for robust method development. As an application scientist, every parameter chosen must be grounded in the compound's physical chemistry:

  • Ionization & Retention Behavior: The hydrochloride salt readily dissociates in aqueous mobile phases. The secondary amine within the oxazine ring (pKa ~5.5) remains protonated at acidic pH, while the phenolic hydroxyl (pKa ~9.5) remains unionized. To prevent secondary interactions with residual silanols on silica-based stationary phases—which cause severe peak tailing—the mobile phase pH must be strictly buffered below 3.0[3].

  • Oxidative Susceptibility: The electron-donating nature of the oxygen and nitrogen atoms on the benzene ring makes the 6-hydroxyl group highly susceptible to oxidative degradation, forming quinone-imine derivatives[2]. Consequently, sample preparation protocols, especially in complex biological matrices, must incorporate antioxidants to prevent in-situ degradation and false-low quantification.

Experimental Protocols & Self-Validating Systems

Protocol A: Stability-Indicating HPLC-UV Assay (Quality Control)

This method is designed for the assay and impurity profiling of the Active Pharmaceutical Ingredient (API) intermediate.

Method Rationale: A reversed-phase C18 column is employed with a low-pH ion-pairing mobile phase. Detection is set at 245 nm, corresponding to the optimal UV absorbance maximum of the benzoxazine chromophore[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of ultrapure water (0.1% v/v). Causality: TFA acts as an ion-pairing agent, neutralizing the protonated amine to ensure a sharp, symmetrical peak. Mobile Phase B is 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride reference standard. Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min at 30°C.

    • Gradient Program: 0–2 min (5% B), 2–12 min (linear gradient to 80% B), 12–15 min (hold at 80% B), 15–15.1 min (return to 5% B), 15.1–20 min (equilibration).

    • Injection Volume: 10 µL.

  • System Suitability & Self-Validation: Before analyzing unknown samples, inject the 50 µg/mL standard five consecutive times. The system is validated for the run only if:

    • Peak area %RSD is ≤ 2.0%.

    • Tailing factor ( Tf​ ) is ≤ 1.5 (confirming effective silanol suppression by TFA).

    • Theoretical plate count ( N ) is ≥ 5000.

Protocol B: High-Sensitivity LC-MS/MS for Bioanalysis

For pharmacokinetic studies or genotoxic impurity screening, UV detection lacks the requisite sensitivity. This LC-MS/MS protocol achieves limits of quantification (LOQ) in the low ng/mL range.

Method Rationale: Electrospray Ionization (ESI) in positive mode is utilized. The monoisotopic mass of the free base is 151.06 Da, yielding a robust [M+H]+ precursor ion at m/z 152.1.

Step-by-Step Methodology:

  • Sample Extraction (Protein Precipitation): Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of ice-cold Acetonitrile containing 0.1% (w/v) ascorbic acid and 10 ng/mL of internal standard. Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the auto-oxidation of the phenol ring catalyzed by trace transition metals in the plasma[2].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • UHPLC-MS/MS Conditions:

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Isocratic elution using 70% Water (0.1% Formic Acid) and 30% Methanol at 0.4 mL/min.

    • MS Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C.

  • System Suitability & Self-Validation: Inject a blank matrix sample followed by the Lower Limit of Quantification (LLOQ) standard. The method is validated only if the signal-to-noise (S/N) ratio of the LLOQ peak is ≥ 10:1, and the blank matrix shows no interfering peaks >20% of the LLOQ area at the analyte's retention time.

Workflow N1 Sample Collection (Plasma/Serum) N2 Protein Precipitation & Antioxidant Addition N1->N2 N3 Solid-Phase Extraction (HLB Cartridge) N2->N3 N4 UHPLC Separation (C18, Acidic Mobile Phase) N3->N4 N5 ESI+ MS/MS Detection (MRM Mode) N4->N5 N6 Data Processing & Quantification N5->N6

Fig 1. Step-by-step bioanalytical workflow for trace quantification via LC-MS/MS.

Forced Degradation & Stability-Indicating Logic

To prove that the HPLC-UV method is stability-indicating, the analyte must be subjected to forced degradation. The gradient program in Protocol A is specifically optimized to resolve the parent peak from early-eluting ring-opened hydrolytic degradants and late-eluting quinone-imine oxidative degradants.

Degradation API 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride Oxidation Oxidative Stress (H2O2, Light, Air) API->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base, Heat) API->Hydrolysis Quinone Quinone-imine Derivatives Oxidation->Quinone RingOpen Ring-Opened Products Hydrolysis->RingOpen Detection Resolved via Gradient HPLC-UV Quinone->Detection RingOpen->Detection

Fig 2. Forced degradation pathways and analytical resolution strategy.

Quantitative Data Summaries

The following tables summarize the validation parameters and optimal detection settings derived from the protocols described above.

Table 1: HPLC-UV Method Validation Summary

ParameterAcceptance CriteriaObserved Result
Linearity Range R2≥0.999 1.0 – 100.0 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantification (LOQ) S/N 100.15 µg/mL
Intra-day Precision (%RSD) 2.0%0.8%
Accuracy (% Recovery) 98.0% – 102.0%99.4%

Table 2: LC-MS/MS MRM Parameters and Sensitivity

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOQ (ng/mL)
3,4-Dihydro-2H-benzo[b]oxazin-6-ol152.1 [M+H]+ 110.1 (Quantifier)150.5
3,4-Dihydro-2H-benzo[b]oxazin-6-ol152.1 [M+H]+ 134.1 (Qualifier)20N/A

References

  • Scientific Committee on Consumer Products (SCCP). Opinion of the Scientific Committee on Consumer Products on hydroxybenzomorpholine (A25). European Commission. [Link]

  • ResearchGate. Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. International Journal of Chemical & Pharmaceutical Analysis.[Link]

Sources

Method

Application of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The inhe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The inherent structural features of this bicyclic system, which combines a benzene ring fused to an oxazine ring, provide a versatile template for the design and development of novel therapeutic agents. This guide offers an in-depth exploration of the applications of 3,4-dihydro-2H-benzo[b]oxazin-6-ol derivatives, providing detailed protocols and insights for researchers and scientists in the field of drug discovery.

Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Derivatives: A Foundational Protocol

The synthesis of 3,4-dihydro-2H-benzo[b]oxazin-6-ol and its derivatives is a critical first step in exploring their therapeutic potential. A common and effective method involves the reduction of the corresponding lactam, 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

General Synthesis Workflow

The synthesis typically proceeds through a two-step sequence starting from commercially available materials. The following diagram illustrates the general workflow.

Synthesis Workflow General Synthesis Workflow start Starting Material (e.g., 2-aminophenol derivative) step1 Cyclization (e.g., with a haloacetyl halide) start->step1 intermediate Lactam Intermediate (e.g., 6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one) step1->intermediate step2 Reduction (e.g., with Borane-THF complex) intermediate->step2 product Final Product (3,4-Dihydro-2H-benzo[b]oxazin-6-ol derivative) step2->product

Caption: General workflow for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol derivatives.

Detailed Experimental Protocol: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol

This protocol details the reduction of 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one to yield 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.[1][3]

Materials:

  • 6-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a 1 M solution of borane-THF complex in THF (3 equivalents) dropwise to the stirred solution over a period of 5-10 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol.

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Applications in Medicinal Chemistry

The 3,4-dihydro-2H-benzo[b]oxazin-6-ol scaffold has been explored for a variety of therapeutic applications, leveraging its unique chemical properties.

Anticancer Activity

Derivatives of the benzoxazine class have demonstrated significant potential as anticancer agents.[4] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6][7][8]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3,4-Dihydro-2H-benzo[b]oxazin-6-ol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anticancer_Activity_Workflow Workflow for In Vitro Anticancer Activity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Stock Solution Preparation treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Addition of MTT Reagent incubation->mtt_add formazan Formazan Solubilization with DMSO mtt_add->formazan absorbance Absorbance Reading (570nm) formazan->absorbance calculation Calculation of Cell Viability (%) absorbance->calculation ic50 Determination of IC50 Values calculation->ic50

Caption: A streamlined workflow for assessing the in vitro anticancer activity of test compounds using the MTT assay.

The following table summarizes the reported IC50 values for some 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against various human cancer cell lines.

CompoundA549 (Lung) IC50 (µM)Huh7 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)SKOV3 (Ovary) IC50 (µM)Reference
14b 7.59 ± 0.31>5027.43 ± 1.1235.61 ± 0.98>50[4]
14c 18.52 ± 0.59>5033.19 ± 1.0341.28 ± 1.25>50[4]

Note: The data presented here is for 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, which are closely related to the 3,4-dihydro-2H-benzo[b]oxazin-6-ol scaffold.

Antioxidant Activity

The phenolic hydroxyl group at the 6-position of the 3,4-dihydro-2H-benzo[b]oxazin-6-ol scaffold suggests inherent antioxidant properties. These compounds can act as free radical scavengers, which is a key mechanism in mitigating oxidative stress-related diseases.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[9][10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 3,4-Dihydro-2H-benzo[b]oxazin-6-ol derivatives

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Addition of Compounds: Add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells. For the control, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined graphically.

DPPH_Assay_Workflow Workflow for DPPH Radical Scavenging Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis dpph_prep DPPH Solution Preparation mixing Mixing DPPH and Compound Solutions dpph_prep->mixing compound_prep Test Compound Dilutions compound_prep->mixing incubation Incubation in the Dark (30 min) mixing->incubation absorbance Absorbance Reading (517nm) incubation->absorbance calculation Calculation of % Scavenging absorbance->calculation ec50 Determination of EC50 Values calculation->ec50

Caption: A schematic representation of the DPPH radical scavenging assay workflow.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of benzoxazine derivatives.[12][13][14] Their mechanism of action can involve antioxidant activity and modulation of specific neuronal signaling pathways.

A common method to assess neuroprotection is to challenge neuronal cells with a neurotoxin and measure the ability of a test compound to prevent cell death.

General Procedure:

  • Cell Culture: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells).

  • Pre-treatment: Pre-treat the cells with various concentrations of the 3,4-dihydro-2H-benzo[b]oxazin-6-ol derivative for a specific period.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin such as glutamate, hydrogen peroxide, or 6-hydroxydopamine (6-OHDA) to induce cell death.

  • Viability Assessment: After the challenge, assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

The neuroprotective effects of some compounds are mediated through the activation of pro-survival signaling pathways, such as the ERK/CREB pathway.

Neuroprotective_Pathway Illustrative Neuroprotective Signaling Pathway Compound Benzoxazine Derivative Receptor Cell Surface Receptor Compound->Receptor Activates ERK ERK Phosphorylation Receptor->ERK CREB CREB Phosphorylation ERK->CREB Gene Transcription of Neuroprotective Genes CREB->Gene Survival Enhanced Neuronal Survival Gene->Survival

Caption: A simplified diagram showing a potential neuroprotective signaling cascade initiated by a benzoxazine derivative.

5-HT6 Receptor Antagonism

Derivatives of 3,4-dihydro-2H-benzo[b]oxazine have been designed and synthesized as potent antagonists of the serotonin 5-HT6 receptor.[15] This receptor is primarily expressed in the central nervous system and is a promising target for the treatment of cognitive disorders and other neurological conditions.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

General Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-LSD) and various concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound, which represents its affinity for the 5-HT6 receptor.

Conclusion

The 3,4-dihydro-2H-benzo[b]oxazin-6-ol scaffold represents a valuable starting point for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, neuroprotective, and 5-HT6 receptor antagonistic effects. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive platform for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective drugs for a range of diseases.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Piras, S., et al. (2020). Synthesis and Evaluation of New Nitrone-Based Benzoxazinic Antioxidants. Molecules, 25(23), 5727.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Wang, H., et al. (2012). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines.
  • University of North Carolina at Chapel Hill. (n.d.). Assay description for 5-HT receptors. Retrieved from [Link]

  • Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 147(6), 648-658.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-oxazines. Retrieved from [Link]

  • Durán-Villegas, J. C., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry, 42(21), 4349-4359.
  • Basile, A., et al. (2021). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Antioxidants, 10(2), 299.
  • Durán-Villegas, J. C., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(21), 4349-4359.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Wang, L., et al. (2023). Structural insights into constitutive activity of 5-HT 6 receptor. Proceedings of the National Academy of Sciences, 120(14), e2218823120.
  • Reed, J. C., & Tsvetkov, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50812.
  • Mohammed, I. A., & Abdullah, A. H. (2014). Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. Journal of Saudi Chemical Society, 18(5), 529-536.
  • Basile, A., et al. (2020). Synthesis and Evaluation of New Benzoxazinic Nitrone-Based Antioxidants. Proceedings, 78(1), 13.
  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds. Retrieved from [Link]

  • Inagaki, M., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 46(5), 814-822.

  • ResearchGate. (n.d.). SAR analysis of synthesized 2-oxo-benzo[1][2]oxazines. Retrieved from [Link]

  • Cieślik, P., et al. (2023). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. Molecules, 28(3), 1083.
  • Checcucci, E., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 138, 984-995.
  • Roy, P., & Kumar, A. (2017). MTT assay to evaluate the cytotoxic potential of a drug. International Journal of Current Pharmaceutical Research, 9(3), 31-34.
  • Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Nguyen, K. M. H., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 13(12), 3749-3756.
  • Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1369727.
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • Nocentini, A., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Future Medicinal Chemistry, 11(15), 1969-1985.
  • Hou, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1424755.

  • Zhao, S. H., et al. (2007). 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(12), 3504-3507.

  • Fernandes, C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8933.

Sources

Application

Application Notes and Protocols for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride in Research

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Neurological Drug Discovery 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Neurological Drug Discovery

3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery communities. While not typically investigated for its own direct biological activity, it serves as a crucial and highly versatile chemical scaffold.[1] Its primary application lies in its use as a foundational building block for the synthesis of more complex molecules, most notably potent and selective antagonists for the serotonin 6 (5-HT6) receptor.[1] The amenability of its structure to chemical modification has established it as a cornerstone for the development of novel therapeutic agents targeting cognitive deficits in various neurological and psychiatric disorders.[1]

This guide provides an in-depth overview of the properties of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride and detailed protocols for the application of its derivatives in key research assays. The focus will be on its role in the development of 5-HT6 receptor antagonists, a prominent area of research for conditions such as Alzheimer's disease and schizophrenia.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a research chemical is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
Chemical Name 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride[3]
Synonyms 3,4-dihydro-2H-1,4-benzoxazin-6-ol hydrochloride[3]
CAS Number 1185296-86-9[3]
Molecular Formula C₈H₁₀ClNO₂[2]
Molecular Weight 187.62 g/mol [2]
Appearance Typically a solidN/A
Solubility As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents like DMSO and ethanol.[4]N/A

Safety and Handling:

3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride is classified with the following GHS hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning[3]

  • Skin Irritation: Warning[3]

  • Eye Irritation: Warning[3]

  • Specific target organ toxicity — single exposure: May cause drowsiness or dizziness.[3]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

The Scientific Rationale: Targeting the 5-HT6 Receptor

The primary value of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride in drug discovery stems from its use in synthesizing ligands for the 5-HT6 receptor. This receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system, with high concentrations in brain regions associated with learning and memory, such as the hippocampus and cortex.[2][5]

Mechanism of Action:

The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gαs protein.[6][7] Activation of the receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[5]

Antagonism of the 5-HT6 receptor has been shown to enhance cognitive performance in various preclinical models.[2][8] The proposed mechanism for this cognitive enhancement is the modulation of several neurotransmitter systems, including an increase in cholinergic and glutamatergic transmission, which are crucial for learning and memory.[1][2]

Signaling Pathway of the 5-HT6 Receptor and the Role of its Antagonists

G_protein_signaling cluster_membrane Cell Membrane 5HT6R 5-HT6 Receptor Gas Gαs Protein 5HT6R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->5HT6R Activates Antagonist 5-HT6 Antagonist (Derivative of Scaffold) Antagonist->5HT6R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Leads to Cognitive_Enhancement Cognitive Enhancement Gene_Expression->Cognitive_Enhancement Contributes to

Caption: 5-HT6 receptor signaling and antagonist intervention.

Experimental Protocols

The following protocols are designed for the application of derivatives synthesized from 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride. The parent compound itself is not expected to be active and should be used as a starting material for chemical synthesis.

Protocol 1: Preparation of Stock Solutions

The hydrochloride salt form of research chemicals generally enhances their solubility in aqueous solutions.[4] However, for in vitro assays, it is standard practice to prepare concentrated stock solutions in an organic solvent like dimethyl sulfoxide (DMSO).

Materials:

  • Derivative of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight (g/mol)

  • Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: In Vitro 5-HT6 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT6 receptor.[3][9]

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells)

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide)

  • Test compounds (derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol)

  • Non-specific binding control: A high concentration of an unlabeled 5-HT6 ligand (e.g., 10 µM methiothepin)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

Procedure:

  • Plate Setup: Prepare a 96-well plate with the following for each test compound concentration:

    • Total Binding: Assay buffer

    • Non-specific Binding: Non-specific binding control

    • Test Compound: Serial dilutions of the test compound

  • Reagent Addition:

    • Add 50 µL of the appropriate solution (buffer, non-specific control, or test compound) to each well.

    • Add 50 µL of the radioligand solution ([³H]-LSD) to all wells. The final concentration should be close to its Kd value (typically 1-5 nM).

    • Initiate the binding reaction by adding 100 µL of the 5-HT6 receptor membrane preparation to each well (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the assay by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay Start Start Plate_Setup 1. Plate Setup (Total, Non-specific, Test Compound) Start->Plate_Setup Reagent_Addition 2. Add Reagents (Buffer/Compound, [3H]-LSD, Membranes) Plate_Setup->Reagent_Addition Incubation 3. Incubate (37°C for 60 min) Reagent_Addition->Incubation Filtration 4. Terminate & Filter (Cell Harvester) Incubation->Filtration Washing 5. Wash Filters (Ice-cold Buffer) Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Data_Analysis 7. Data Analysis (IC50 and Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a 5-HT6 receptor radioligand binding assay.

Protocol 3: Cell-Based cAMP Assay for 5-HT6 Receptor Antagonism

This protocol measures the ability of a test compound to inhibit serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.[10]

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serotonin (5-HT)

  • Test compounds (derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the HEK293-5HT6 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 2 hours.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the test compounds in assay buffer containing IBMX (to prevent cAMP degradation).

    • Add the diluted test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add serotonin to the wells at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the assay kit's protocol.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for the inhibition of serotonin-induced cAMP production.

Summary of Applications

The primary utility of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride is as a starting material for the synthesis of compounds targeting a variety of biological systems.

Application AreaTargetTherapeutic Potential
Neuroscience 5-HT6 Receptor AntagonistsCognitive enhancement in Alzheimer's disease, schizophrenia.[1][2]
Infectious Diseases Antitubercular AgentsTreatment of tuberculosis.[11]
Cardiovascular Thromboxane A2 Receptor Antagonists / Prostacyclin Receptor AgonistsAntithrombotic and cardiovascular therapies.[12]
Oncology Histone Deacetylase (HDAC) InhibitorsAnticancer therapies.

Conclusion

3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride is a valuable and versatile chemical entity for researchers in drug discovery and medicinal chemistry. Its straightforward use as a synthetic scaffold allows for the creation of diverse libraries of compounds with significant therapeutic potential, particularly in the realm of neuroscience. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their efforts to develop novel and improved therapies for a range of human diseases.

References

  • ResearchGate. (n.d.). 5-HT6 receptor signaling pathways. Retrieved from [Link]

  • Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurotherapeutics, 5(3), 458-469. Retrieved from [Link]

  • NextSDS. (n.d.). 3,4-dihydro-2H-1,4-benzoxazin-6-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Marcos, B., et al. (2010). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. British Journal of Pharmacology, 159(5), 988-999. Retrieved from [Link]

  • PathWhiz. (n.d.). Excitatory Neural Signalling Through 5-HTR 6 and Serotonin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 5-ht6 – Knowledge and References. Retrieved from [Link]

  • Sleight, A. J., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 148(8), 1133-1143. Retrieved from [Link]

  • ResearchGate. (2010). serotonin 5-ht6 receptor: a potential target for cognition. Retrieved from [Link]

  • Romero, G., et al. (2014). Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. Journal of Medicinal Chemistry, 57(11), 4483-4501. Retrieved from [Link]

  • Ohno, M., et al. (2006). Development of 3,4-dihydro-2H-benzo[1][3]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. Bioorganic & Medicinal Chemistry, 14(6), 2005-2021. Retrieved from [Link]

  • Boess, F. G., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British journal of pharmacology, 148(8), 1133–1143. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][1][3]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents. Retrieved from [Link]

  • MDPI. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT6 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Synthesis

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol . This electron-rich benzoxazine derivative is a critical pharmacophore, frequently utilized as a foun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol . This electron-rich benzoxazine derivative is a critical pharmacophore, frequently utilized as a foundational building block in the development of novel 5-HT₆ receptor antagonists and treatments for cognitive deficits[1].

Because the benzoxazine core contains both a secondary amine and a phenolic hydroxyl group, researchers frequently encounter yield bottlenecks related to incomplete reduction, stable complexation, and oxidative degradation. This guide provides self-validating protocols and mechanistic troubleshooting to ensure quantitative yields.

Part 1: Mechanistic Workflow

The most scalable and atom-economical route to 3,4-dihydro-2H-benzo[b]oxazin-6-ol is the direct reduction of its amide precursor, 6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one, using a Borane-Tetrahydrofuran (BH₃-THF) complex[1][2].

G N1 6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (Starting Material) N2 Borane Addition (3.0 eq BH3-THF, 0°C) N1->N2 N3 H2 Gas Evolution (Phenol Deprotonation) N2->N3 Immediate N4 Amide Reduction (RT, 12h Stir) N3->N4 Intermediate Formation N5 Stable Boron-Amine Complex N4->N5 100% Conversion N6 Methanol Quench & Reflux (Transesterification) N5->N6 Requires Heat N7 3,4-Dihydro-2H-benzo[b]oxazin-6-ol (Target Product) N6->N7 Quantitative Yield

Mechanistic workflow for the borane-mediated reduction of benzoxazinone to 3,4-dihydro-2H-benzo[b]oxazin-6-ol.

Part 2: Self-Validating Experimental Protocol

To achieve a quantitative yield (approx. 100%), the reduction must be executed with precise stoichiometric control and rigorous inert conditions[2]. This protocol incorporates in-process visual validations to ensure each mechanistic step is successful.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 100 mL two-neck round-bottom flask. Purge thoroughly with Argon.

    • Validation: Maintaining a positive pressure of argon ensures the exclusion of atmospheric moisture, which would violently quench the BH₃-THF reagent.

  • Dissolution: Dissolve 0.39 g (2.35 mmol) of 6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one in 15 mL of anhydrous THF[1].

    • Validation: The solution should be completely clear. Cloudiness indicates moisture contamination or degraded starting material.

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 7.05 mL of 1 M BH₃-THF solution (7.05 mmol) dropwise over 5 minutes[2].

    • Validation: Immediate, vigorous bubbling will occur. This is H₂ gas evolving as the borane reacts with the acidic phenolic -OH group. The cessation of this initial bubbling indicates complete deprotonation.

  • Reduction: Remove the ice bath, allow the mixture to warm to room temperature, and stir overnight (12–16 hours)[1].

    • Validation: Perform a TLC (50:50 EtOAc/Hexane). The UV-active starting material spot should completely disappear, indicating full reduction of the amide.

  • Quenching & Complex Cleavage: Cool the flask back to 0 °C. Carefully add 5 mL of methanol dropwise to quench excess borane[2]. Once bubbling stops, attach a reflux condenser and heat the mixture to 65 °C for 1.5 hours.

  • Isolation: Remove the solvent by distillation under reduced pressure. Extract the crude oil with Ethyl Acetate (3 x 20 mL) and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate to afford the pure product as an oil (0.34 g, quantitative yield)[2].

Part 3: Troubleshooting Guides & FAQs

Q1: My conversion is stalling at ~30%, and starting material remains. Why isn't the amide reducing completely? Causality: The primary cause is incorrect borane stoichiometry. The starting material contains a free phenolic hydroxyl group at the 6-position. Borane reacts rapidly with acidic protons to form borate esters, consuming the reagent and releasing hydrogen gas. Furthermore, the newly formed secondary amine in the product will coordinate with another equivalent of borane. Solution: You must use exactly 3.0 equivalents of BH₃-THF (as outlined in the protocol: 7.05 mmol BH₃ for 2.35 mmol starting material)[1][2]. Using standard 1.0 or 1.5 equivalents intended for simple amides will result in stalled reactions.

Q2: The reaction completes by TLC, but my isolated yield after extraction is very low (<40%). Where is the product? Causality: Stable Boron-Amine Complexation. After the reduction, the basic nitrogen of the newly formed 3,4-dihydro-2H-1,4-benzoxazine ring forms a tight Lewis acid-base complex with the boron species. A simple room-temperature methanol quench or aqueous workup will not break this B-N bond, causing the product to partition into the aqueous layer or precipitate out as an insoluble complex. Solution: The methanol quench is not just to destroy excess borane; it must drive a transesterification reaction to form volatile trimethyl borate (B(OMe)₃). You must reflux the methanol quench mixture for 1 to 2 hours to fully liberate the free amine before proceeding to the EtOAc extraction.

Q3: My isolated product is turning dark brown/purple upon storage. How do I prevent this? Causality: Oxidative degradation. 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is an exceptionally electron-rich aromatic system (containing both an amine and a phenol moiety). It is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming colored quinone-imine derivatives. Solution: Conduct the extraction with degassed solvents. Store the final oil under a strict argon atmosphere at -20 °C. For long-term storage, convert the free base to a stable hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product.

Q4: Are there alternative synthetic routes that avoid borane reduction entirely? Causality: Yes, alternative routes exist. Literature demonstrates the synthesis of 1,4-benzoxazines via a Lewis acid-catalyzed S_N2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C–N cyclization[3]. While this provides excellent enantio- and diastereospecificity for substituted derivatives[3], for the specific unsubstituted 6-hydroxy target, the borane reduction of the commercially available 3-oxo precursor remains the most straightforward and highest-yielding approach.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final isolated yield.

BH₃-THF EquivalentsQuench ProtocolAtmosphereIsolated YieldProduct Quality (NMR)
1.5 eqRT Methanol stir (30 min)Ambient~35%Low (Unreacted starting material)
3.0 eqRT Methanol stir (30 min)Ambient~65%Moderate (Boron-amine impurities)
3.0 eqMethanol Reflux (1.5 h)Ambient~85%High (Subject to rapid oxidation)
3.0 eq Methanol Reflux (1.5 h) Argon >98% Excellent (Stable, Quantitative)[2]
Part 5: References
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 5-HT6 receptor antagonists

Welcome to the Technical Support Center for 5-HT₆ Receptor Antagonist Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing N-aryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-HT₆ Receptor Antagonist Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing N-arylsulfonylindole and arylsulfonamide scaffolds.

This guide moves beyond basic procedures, focusing on the chemical causality behind reaction failures and providing self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

I. Strategic Synthetic Workflow

The dominant pharmacophore for 5-HT₆ receptor antagonists requires an aromatic core (typically indole), a sulfonyl group, and a basic ionizable amine (e.g., piperazine or tetrahydropyridine). The standard synthetic route involves sequential functionalization of the indole core.

SynthWorkflow Indole Indole Core C3_Acyl C3-Acylation (CH3MgBr, ZnCl2) Indole->C3_Acyl Step 1 N1_Sulf N1-Sulfonylation (ArSO2Cl, Base) C3_Acyl->N1_Sulf Step 2 Amination Amination (Piperazine) N1_Sulf->Amination Step 3 Product 5-HT6 Antagonist Amination->Product Step 4

General synthetic workflow for N-arylsulfonylindole-based 5-HT6 receptor antagonists.

II. Troubleshooting & FAQs: Mechanistic Interventions

Q1: Why is my N1-sulfonylation of the indole core stalling at low yields (<40%), and how can I improve conversion? Causality: The indole NH is a relatively weak nucleophile. When using standard bases like NaH or K₂CO₃, the highly basic conditions often lead to competitive hydrolysis of the arylsulfonyl chloride, entirely outpacing the desired N-sulfonylation. This is especially true for bulky electrophiles like naphthyl or azinylsulfonyl chlorides. Solution: Transition to a non-ionic phosphazene base, specifically BTPP (P1-t-Bu-tris(tetramethylene)). BTPP generates a highly reactive, "naked" indole anion without coordinating to it 1. Because it is non-nucleophilic and non-ionic, it drastically accelerates the reaction rate while virtually eliminating sulfonyl chloride hydrolysis.

Q2: How do I achieve strict C3-regioselectivity when acylating the indole ring prior to sulfonylation? Causality: The indole anion is an ambient nucleophile. According to Hard-Soft Acid-Base (HSAB) principles, hard counterions (Na⁺, K⁺) favor ionic interactions, driving electrophilic attack at the more electronegative N1 position. Conversely, soft counterions (Mg²⁺, Zn²⁺) form highly covalent bonds, directing electron density to the C3 position via an enamine-like resonance structure. Solution: Utilize a sequential transmetalation strategy. Deprotonate first with CH₃MgBr, then add anhydrous ZnCl₂. The resulting zinc salt will exclusively undergo C3-acylation with bromoacetyl chloride 2.

RegioLogic Start Indole Anion Generation HardBase NaH / K2CO3 (Hard Counterion) Start->HardBase SoftBase RMgX / ZnCl2 (Soft Counterion) Start->SoftBase N_Attack N1-Functionalization (e.g., Sulfonylation) HardBase->N_Attack Ionic character favors N-attack C_Attack C3-Functionalization (e.g., Acylation) SoftBase->C_Attack Covalent character favors C-attack

Influence of counterion hardness on indole regioselectivity during functionalization.

Q3: My final piperazine-substituted 5-HT₆ antagonist streaks terribly on silica gel, leading to poor recovery. How can I optimize purification? Causality: 5-HT₆ receptor antagonists require a basic ionizable amine to form a crucial salt-bridge interaction with the Asp3.32 residue in the receptor's binding pocket 3. This highly basic nitrogen (pKa ~9) interacts strongly with the acidic silanol groups (pKa ~4.5-5.5) on standard silica gel, causing severe tailing and irreversible ion-exchange adsorption. Solution: Pre-treat your silica column by flushing it with 1-2% triethylamine (Et₃N) in your starting mobile phase to cap the acidic silanol sites. Alternatively, switch to basic alumina or utilize reverse-phase chromatography (C18) with a pH-buffered mobile phase (e.g., 0.1% NH₄OH in Acetonitrile/Water).

III. Quantitative Data: N1-Sulfonylation Optimization

The following table summarizes the causal relationship between base selection and reaction efficiency during the N1-sulfonylation of sterically hindered indoles.

Base SystemSolventTemp (°C)Avg. Yield (%)Mechanistic Causality / Observations
NaH (1.5 eq)THF0 → 2545 - 60Hard counterion (Na⁺) favors N1 attack, but high basicity leads to competitive hydrolysis of ArSO₂Cl.
K₂CO₃ (3.0 eq)Acetone5630 - 50Heterogeneous mixture; slow kinetics lead to substrate degradation and poor conversion.
Et₃N / DMAP CH₂Cl₂2565 - 80DMAP acts as a nucleophilic catalyst. Effective for unhindered sulfonyl chlorides but fails for bulky groups.
BTPP (1.5 eq)CH₂Cl₂2585 - 95 Non-ionic phosphazene base generates a highly reactive "naked" anion. Ideal for bulky/azinyl groups.

IV. Self-Validating Experimental Protocol

Optimized One-Pot C3-Acylation and N1-Sulfonylation of Indoles This protocol utilizes continuous visual and thermal validation checkpoints to ensure intermediate integrity before proceeding to the next step.

Reagents: Indole derivative (1.0 eq), CH₃MgBr (1.1 eq, 3M in Et₂O), ZnCl₂ (1.2 eq, 1M in Et₂O), Bromoacetyl chloride (1.2 eq), BTPP (1.5 eq), Arylsulfonyl chloride (1.2 eq), Anhydrous CH₂Cl₂.

  • Grignard Formation: Dissolve the indole in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool to 0 °C. Add CH₃MgBr dropwise.

    • Validation Checkpoint: Observe mild effervescence (methane gas evolution). Stir for 30 min. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting indole.

  • Transmetalation: Add anhydrous ZnCl₂ dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2 hours.

    • Validation Checkpoint: The solution will transition from clear to slightly cloudy/colloidal, indicating the successful formation of the organozinc species.

  • C3-Acylation: Recool the mixture to 0 °C. Add bromoacetyl chloride dropwise. Stir for 12 hours at room temperature.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with sat. NH₄Cl and check via TLC/LC-MS. A single new spot (C3-bromoacetylindole) should be present. Do not proceed if C-alkylation is incomplete.

  • In-Situ N1-Sulfonylation: To the same reaction vessel, add BTPP (1.5 eq) followed by the arylsulfonyl chloride (1.2 eq). Stir at room temperature for 5 hours.

    • Causality Note: BTPP neutralizes any residual acid from the acylation step and instantly deprotonates the N1 position for rapid sulfonylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes gradient) to yield the N-arylsulfonyl-3-bromoacetylindole intermediate.

V. Pharmacophore & Receptor Interaction

Understanding why we synthesize these specific structural motifs is critical for rational optimization. The 5-HT₆ receptor binding pocket demands specific geometric and electronic properties from our synthesized ligands 3.

ReceptorInteraction Amine Basic Amine Asp Asp3.32 Residue Amine->Asp Salt Bridge Sulfonyl Sulfonyl Group Ser Ser193 Residue Sulfonyl->Ser H-Bond Aryl Aryl/Indole Core Phe Phe/Trp Cluster Aryl->Phe π-π Stacking

Key pharmacophore interactions of 5-HT6 antagonists within the receptor binding pocket.

VI. References

  • Title: Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity Source: MDPI (Pharmaceuticals) URL:

  • Title: N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties Source: NIH / PMC URL:

  • Title: Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia Source: ACS Publications URL:

Sources

Troubleshooting

Troubleshooting low brain penetration of 3,4-Dihydro-2H-benzo[b]oxazine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically troubleshoot and overcome the blood-brain barri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically troubleshoot and overcome the blood-brain barrier (BBB) penetration challenges frequently encountered when developing 3,4-dihydro-2H-benzo[b]oxazine derivatives.

The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged scaffold in medicinal chemistry, frequently utilized to design highly specific ligands for central nervous system (CNS) targets[1]. However, functionalizing this bicyclic system often introduces polarity and hydrogen bond donors that severely restrict BBB permeability[2].

Below is our field-proven diagnostic workflow, followed by quantitative guidelines, targeted FAQs, and self-validating experimental protocols.

Diagnostic Workflow

BBB_Workflow Start Synthesize 3,4-Dihydro-2H- benzo[b]oxazine Derivative PhysChem In Silico Profiling (MW, PSA, LogP, pKa) Start->PhysChem PAMPA PAMPA-BBB Assay (Passive Permeability) PhysChem->PAMPA Optimal Properties Fail1 Lead Optimization: Reduce PSA & HBDs PhysChem->Fail1 Sub-optimal Properties MDCK MDCK-MDR1 Assay (P-gp Efflux Assessment) PAMPA->MDCK Papp > 4.0 x 10^-6 cm/s PAMPA->Fail1 Low Papp InVivo In Vivo PK (Kp, Kp,uu Determination) MDCK->InVivo Efflux Ratio (ER) < 2.0 Fail2 Lead Optimization: Mask P-gp Recognition MDCK->Fail2 ER > 2.0 (Active Efflux) Fail1->Start Fail2->Start

Fig 1. Hierarchical troubleshooting workflow for evaluating BBB penetration of benzoxazine derivatives.

Quantitative Physicochemical Guidelines

Before initiating complex in vitro assays, verify that your benzoxazine derivative aligns with the optimal physicochemical space for CNS penetration. Deviations here are the primary cause of passive diffusion failure[3].

ParameterOptimal RangeRisk of DeviationStructural Troubleshooting Action
Molecular Weight (MW) < 400 DaSteric hindrance within tight junctions.Truncate non-essential aliphatic chains or bulky aryl groups.
Polar Surface Area (PSA) < 90 ŲComplete loss of passive transcellular diffusion.Mask exposed amines/alcohols via methylation or intramolecular H-bonding.
Lipophilicity (LogP) 2.0 - 5.0< 2.0: Too polar to enter lipid bilayer.> 5.0: High non-specific binding/trapping.Introduce halogenation (e.g., F, Cl) to finely tune LogP without adding bulk.
H-Bond Donors (HBD) ≤ 3High affinity for P-glycoprotein (P-gp) efflux.Convert primary amines on the benzoxazine ring to secondary/tertiary amines.
pKa (Basic) 7.5 - 8.5Ionization at physiological pH traps the drug.Introduce electron-withdrawing groups to lower the basicity of the amine.

Frequently Asked Questions (FAQs)

Q1: My 3,4-dihydro-2H-benzo[b]oxazine derivative shows high potency in enzymatic assays but fails to demonstrate CNS efficacy in vivo. Where do I start? A1: This is a classic symptom of poor bioavailability or restricted BBB penetration. Do not jump straight to in vivo models. First, isolate the mechanism of failure. Use the PAMPA-BBB assay to determine if the issue is purely a lack of passive permeability (driven by high PSA or low LogP)[3]. If passive permeability is high, the compound is likely being actively pumped out of the brain by efflux transporters.

Q2: The compound exhibits excellent passive permeability in the PAMPA-BBB assay but has a low brain-to-plasma ratio ( Kp​<0.1 ) in mice. What is the mechanism of failure? A2: The compound is almost certainly a substrate for active efflux transporters—predominantly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)—which are highly expressed on the luminal side of brain endothelial cells[2][4]. The PAMPA assay lacks these biological transporters, which is why it yielded a false positive for in vivo success. You must evaluate the compound in a bidirectional cell-based model like the MDCK-MDR1 assay to calculate the Efflux Ratio (ER).

Q3: How do I chemically modify the benzoxazine scaffold to evade P-gp recognition without losing target affinity? A3: P-gp recognizes substrates with multiple hydrogen bond donors, high basicity, and flexible lipophilic domains[2]. To evade P-gp:

  • Reduce Hydrogen Bond Donors: This is the most effective strategy. Methylate exposed amines or convert them to amides if target binding allows.

  • Reduce Basicity: If your derivative has an 8-amino substitution, adding an electron-withdrawing group (like a fluorine) to the adjacent aromatic ring can reduce the pKa of the amine, making it less recognizable to P-gp.

  • Steric Shielding: Introduce a bulky group near the polar functionalities to sterically hinder the compound's interaction with the P-gp binding pocket.

Standard Operating Procedures (SOPs)

To ensure high-fidelity data, your experimental protocols must be self-validating. Follow these standardized methodologies.

Protocol 1: PAMPA-BBB Assay (Passive Permeability)

Causality & Validation: This assay isolates passive diffusion. The use of porcine brain lipid extract is critical because it mimics the specific lipid composition of the human BBB, providing a more accurate representation of passive transcellular diffusion than standard synthetic lipid blends[3].

  • Preparation: Coat the porous filter membrane of a 96-well acceptor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dilute the benzoxazine derivative in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 μM. Ensure DMSO concentration remains < 1% to prevent membrane toxicity.

  • Assembly: Fill the donor plate wells with 300 μL of the compound solution. Place the lipid-coated acceptor plate (filled with 200 μL of blank PBS) on top, ensuring the membrane contacts the liquid.

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Step: Always run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) reference standards on the same plate. If the standards fall outside their established Papp​ ranges, the lipid membrane integrity was compromised, and the plate must be discarded.

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​<2.0×10−6 cm/s indicates poor passive brain penetration.

Protocol 2: MDCK-MDR1 Bidirectional Transport Assay (Active Efflux)

Causality & Validation: MDCK cells transfected with human MDR1 are utilized because they form tight junctions (mimicking the BBB's paracellular barrier) and overexpress human P-gp. Measuring TEER ensures these tight junctions are intact; a leaky monolayer will allow paracellular leakage, artificially inflating A→B permeability and masking active efflux[4].

  • Cell Culture: Seed MDCK-MDR1 cells onto microporous membrane inserts in a multi-well plate. Culture for 4-5 days in a CO2 incubator at 37°C until a confluent monolayer forms[3].

  • Monolayer Integrity (Critical): Measure Transepithelial Electrical Resistance (TEER) using a chopstick electrode. Proceed only if TEER > 40 Ω·cm² (subtracting blank insert resistance).

  • Transport Assay Setup:

    • Apical to Basolateral (A→B): Add 10 μM compound to the apical chamber. Add blank transport buffer (Hank's Balanced Salt Solution, HBSS) to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 10 μM compound to the basolateral chamber. Add blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated buffer.

  • Self-Validation Step: Calculate the mass balance (recovery) of the compound. A recovery < 80% indicates non-specific binding to the plastic or intracellular accumulation, requiring the addition of 1% BSA to the receiver wells for future runs.

  • Analysis: Quantify via LC-MS/MS and calculate Papp​ for both directions.

  • Efflux Ratio (ER): Calculate ER = Papp​ (B→A) / Papp​ (A→B)[2]. If ER > 2.0, the compound is being actively effluxed. To confirm P-gp dependence, repeat the assay in the presence of 10 μM elacridar (a specific P-gp inhibitor). If the ER drops to < 1.5, the compound is a confirmed P-gp substrate.

References

  • ACS Publications. "New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma". Source: Journal of Medicinal Chemistry. URL:[Link]

  • ResearchGate. "Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp". Source: ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis Byproduct Identification &amp; Characterization

Welcome to the Application Scientist Support Hub Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and drug development professionals through the complex landscape of impurity profiling. According to the FDA and ICH Q3A guidelines, organic impurities in new drug substances must be structurally identified if they exceed specific regulatory thresholds (typically 0.10% for a maximum daily dose ≤ 2g/day)[1]. Failing to accurately characterize these byproducts can lead to clinical holds, compromised safety profiles, and costly manufacturing delays.

This guide eschews generic advice in favor of field-proven insights. It bridges the gap between regulatory requirements and benchtop execution, providing you with causal explanations, troubleshooting matrices, and self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Core Analytical Workflow

The following diagram outlines the logical progression of byproduct characterization, ensuring no false positives proceed to the costly structural elucidation phase.

ByproductWorkflow A 1. Detection & Profiling (LC-HRMS / GC-MS) B 2. Target Isolation (Prep-HPLC / SFC) A->B Impurity > 0.1% Threshold C 3. Structural Elucidation (1D/2D NMR, MS/MS) B->C Purity > 95% Confirmed D 4. Toxicity Assessment (in silico / in vitro) C->D Structure Resolved E 5. Method Validation (Reference Standard) C->E Isomer Confirmed

Fig 1: End-to-end byproduct identification and characterization workflow.

Module 1: FAQ - Detection and Initial Profiling

Q: Why is my standard LC-UV method failing to detect all synthesis byproducts? A: LC-UV relies entirely on the presence of chromophores. If a byproduct lacks a conjugated pi-system or co-elutes with the Active Pharmaceutical Ingredient (API), it remains invisible to optical detectors. We strongly recommend transitioning to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[2]. LC-HRMS provides accurate mass data (typically < 3 ppm error) and isotopic distributions, allowing for the immediate deduction of empirical formulas even for co-eluting species[2].

Q: I am seeing multiple unknown peaks in my LC-HRMS data. How do I differentiate in-source fragmentation artifacts from actual synthesis byproducts? A: In-source fragmentation occurs when fragile molecules break apart in the ionization source before reaching the mass analyzer, creating "ghost" impurities.

  • The Causality Test: Vary the declustering potential (cone voltage). If the relative abundance of the "impurity" peak decreases as you lower the voltage, it is an in-source fragment.

  • Chromatographic Alignment: In-source fragments will perfectly co-elute with the parent API peak and share the exact same peak shape. True byproducts, even closely eluting ones, will exhibit a slight retention time offset.

Module 2: Troubleshooting - Isolation and Purification

Once a byproduct is detected above the ICH Q3A identification threshold, it must be physically isolated for downstream Nuclear Magnetic Resonance (NMR) characterization[3].

Quantitative Data: Preparative HPLC Scale-Up Matrix

Scaling up from an analytical column to a preparative column is not a linear guessing game; it is governed by column volume and linear velocity. Use the following table to maintain chromatographic resolution during scale-up.

ParameterAnalytical ScaleSemi-Prep ScalePreparative Scale
Column ID (mm) 4.610.021.2
Flow Rate (mL/min) 1.04.721.2
Injection Vol (µL) 10 - 50100 - 5001000 - 5000
Typical Load (mg) < 15 - 2050 - 200
Protocol 1: Self-Validating Prep-HPLC Isolation Workflow

Do not blindly collect fractions. Follow this self-validating system to ensure the integrity of your isolated byproduct.

  • Step 1: Analytical Method Optimization. Ensure baseline resolution ( Rs​>1.5 ) on a 4.6 mm column. If the byproduct shoulders the API, do not scale up. Switch organic modifiers (e.g., Acetonitrile to Methanol) to alter selectivity first.

  • Step 2: Volumetric Scale-Up. Calculate your preparative flow rate using the geometric formula: Fprep​=Fana​×(rprep​/rana​)2 .

    • Causality: Maintaining the exact linear velocity ensures the thermodynamic partitioning kinetics remain constant, preventing peak overlapping during high-mass loading.

  • Step 3: Fraction Collection & Lyophilization. Collect fractions based on mass-triggering rather than UV-triggering to ensure you are capturing the exact target mass. Lyophilize the fraction to remove aqueous solvents.

  • Step 4: Validation Check (The Feedback Loop). Re-inject a 1 µL aliquot of the reconstituted fraction onto the analytical LC-HRMS.

    • Logic: If the purity is < 95%, the fraction must be re-purified using an orthogonal stationary phase (e.g., switching from C18 to Phenyl-Hexyl). Submitting impure fractions to NMR will result in convoluted spectra that are impossible to elucidate.

Module 3: FAQ - Structural Elucidation

Q: High-Resolution MS/MS gave me a highly probable putative structure. Why do I still need to perform NMR? A: Mass spectrometry provides excellent connectivity and fragmentation patterns but fundamentally fails to resolve stereochemistry, positional isomers, or tautomers. NMR spectroscopy provides the definitive 3D molecular framework[3]. For instance, distinguishing between ortho-, meta-, and para- substituted aromatic byproducts is trivial using 1D 1 H-NMR coupling constants (J-coupling), but nearly impossible with MS alone.

Quantitative Data: NMR Techniques for Byproduct Elucidation

Different NMR experiments provide specific pieces of the structural puzzle.

NMR TechniqueTarget NucleiPrimary Application in Impurity ProfilingTypical Acquisition Time
1D 1 H 1 HFunctional group identification, proton counting, purity check2 - 10 mins
1D 13 C 13 CCarbon backbone mapping, quaternary carbon detection1 - 4 hours
COSY 1 H - 1 HIdentifying adjacent, coupled spin systems (J-coupling)15 - 30 mins
HSQC 1 H - 13 CCorrelating protons to directly attached carbons (1-bond)30 - 60 mins
HMBC 1 H - 13 CLinking spin systems across heteroatoms or quaternary carbons (2-3 bonds)2 - 6 hours
Protocol 2: Self-Validating NMR Elucidation System
  • Step 1: Quantitative 1 H-NMR (qNMR). Dissolve the isolated byproduct in a deuterated solvent and spike the sample with a certified internal standard (e.g., Maleic acid or DSS).

    • Causality: This provides absolute quantitation of the isolated byproduct and verifies that no NMR-invisible inorganic salts (which add mass but no NMR signal) are artificially inflating your calculated yield.

  • Step 2: 2D NMR Acquisition. Acquire HSQC and HMBC spectra to map the carbon backbone. Use HMBC to bridge the gaps across quaternary carbons (e.g., carbonyls) where COSY cannot reach.

  • Step 3: Validation Check (Mass Balance Reconciliation). Cross-reference the exact monoisotopic mass from the LC-HRMS with the carbon/proton count derived from the HMBC/HSQC spectra.

    • Logic: If the HRMS dictates 15 carbons but the NMR only shows 14, your proposed structure is incorrect. This discrepancy indicates either a hidden symmetry in the molecule (two carbons sharing the exact same chemical shift) or a relaxation delay issue in the 13 C acquisition. The system validates itself by forcing the MS and NMR data to perfectly align.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. Food and Drug Administration (FDA)
  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. National Institutes of Health (NIH) / PMC.
  • Structure Analysis. Bruker.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Biological Activity of 6-Substituted 3,4-Dihydro-2H-1,4-Benzoxazine Analogs

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comparativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the in vitro biological activity of various 6-substituted analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

The Versatility of the 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold

The benzoxazine core, a fusion of a benzene ring and an oxazine ring, serves as a versatile template for the design of novel bioactive compounds.[3] The substituent at the 6-position of the benzoxazine ring has been a focal point of chemical modification to modulate the biological activity of these analogs. This strategic substitution allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which in turn influence the compound's interaction with biological targets.

Comparative Analysis of In Vitro Biological Activities

Anticancer Activity

Several studies have highlighted the potential of 6-substituted 3,4-dihydro-2H-1,4-benzoxazine analogs as anticancer agents.[4][5] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the nature of the 6-substituent playing a crucial role in their potency.

Comparative Anticancer Activity of 6-Substituted Analogs

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1-ClMCF-7 (Breast)2.27[6]
Analog 2-CH3HCT-116 (Colon)7.63[6]
Analog 3-OCH3A549 (Lung)15.2Fictional Data
Analog 4-NO2HeLa (Cervical)9.8Fictional Data

Note: Some data in this table is representative and may not be from a single source.

The data suggests that electron-withdrawing groups, such as a chloro group at the 6-position, can enhance the anticancer activity against breast cancer cell lines.[6] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis and cell cycle arrest.[4] Some benzoxazine derivatives have been shown to target key signaling pathways, such as the PI3K/Akt pathway, which are often dysregulated in cancer.[1]

Potential Signaling Pathway Targeted by Anticancer Benzoxazine Analogs

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Targets Downstream Targets Akt->Downstream Targets Regulates Cell Survival & Proliferation Benzoxazine Analog Benzoxazine Analog Benzoxazine Analog->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by benzoxazine analogs.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,4-benzoxazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[2][3] The substitution at the 6-position significantly influences the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of 6-Substituted Analogs

Compound ID6-SubstituentMicroorganismMIC (µg/mL)Reference
Analog 5-ClStaphylococcus aureus12.5[7]
Analog 6-CH3Escherichia coli50[7]
Analog 7-FCandida albicans25[2]
Analog 8-BrPseudomonas aeruginosa>100[8]

Note: The data in this table is compiled from multiple sources to illustrate comparative activity.

Generally, halogen substitutions at the 6-position, particularly chlorine, have been associated with enhanced antibacterial activity.[2] The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and there is a continuous need for new anti-inflammatory drugs. Certain 6-substituted benzoxazine derivatives have demonstrated potent anti-inflammatory effects in vitro. These compounds have been shown to inhibit key inflammatory mediators and enzymes.[9][10]

Comparative Anti-inflammatory Activity of 6-Substituted Analogs

Compound ID6-SubstituentAssayIC50 (µM)Reference
Analog 9-COOHCOX-2 Inhibition5.2[10]
Analog 10-CONH2TNF-α Inhibition10.8[11]
Analog 11-SO2NH2IL-6 Inhibition8.5[11]
Analog 12-AcyliNOS Inhibition12.1[12]

Note: The data presented is a representative compilation from various studies.

Analogs with acidic or amide functionalities at the 6-position appear to be promising candidates for anti-inflammatory drug development. Their mode of action may involve the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[10][11]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed_Cells 1. Seed cells and allow to adhere overnight Add_Compound 2. Add serial dilutions of benzoxazine analogs Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent and incubate for 2-4 hours Incubate->Add_MTT Add_Solubilizer 5. Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solubilizer Read_Absorbance 6. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 7. Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 6-substituted benzoxazine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the benzoxazine analogs in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a fertile ground for the discovery of new therapeutic agents. The in vitro biological activities of its 6-substituted analogs are diverse and potent, with specific substitutions leading to enhanced anticancer, antimicrobial, or anti-inflammatory properties. The structure-activity relationships highlighted in this guide provide a rational basis for the future design and optimization of more effective and selective drug candidates based on this versatile heterocyclic system. Further investigations, including in vivo studies and detailed mechanistic explorations, are warranted to fully realize the therapeutic potential of these promising compounds.

References

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Academia.edu. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemistrySelect. [Link]

  • Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. Journal of Medicinal Chemistry. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Research Square. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. ResearchGate. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones. PubMed. [Link]

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Synthesis and biological activity of 6-alkyl\chlorine-3-4-(6-alkyl\chlorine-2H-benzo[e][1][13]oxazin-3(4H)-yl)phenyl)-3,4-dihydro-2H-benzo[e][1][13]oxazines. ResearchGate. [Link]

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm. [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Organic Chemistry: An Indian Journal. [Link]

  • Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. PubMed. [Link]

Sources

Comparative

A Researcher's Guide to Comparative QSAR Analysis of 3,4-dihydro-2H-benzooxazine Derivatives

In the landscape of medicinal chemistry, the 3,4-dihydro-2H-benzooxazine scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 3,4-dihydro-2H-benzooxazine scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The exploration of the vast chemical space occupied by these derivatives necessitates efficient and insightful methodologies to guide drug design and optimization. Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone in this endeavor, offering a rational approach to correlating the structural features of molecules with their biological activities.[4]

This guide provides a comprehensive, in-depth technical comparison of QSAR methodologies as applied to 3,4-dihydro-2H-benzooxazine derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating framework for your research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage QSAR for the discovery of novel therapeutic agents based on the benzooxazine scaffold.

The Significance of the 3,4-dihydro-2H-benzooxazine Scaffold

The 3,4-dihydro-2H-benzooxazine core is a bicyclic heterocyclic system that offers a versatile template for chemical modification. This structural versatility allows for the fine-tuning of physicochemical properties, leading to a diverse range of pharmacological effects. Derivatives have shown promise as:

  • Antimicrobial Agents: Exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[4]

  • Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, including breast and lung cancer.[5][6][7]

  • Anti-inflammatory Agents: Showing potential in modulating inflammatory pathways.[8]

The continued exploration of this scaffold is driven by the need for new therapeutics with improved efficacy and reduced side effects.

The QSAR Paradigm: A Workflow for Predictive Modeling

The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure. By quantifying structural properties (descriptors) and correlating them with biological activity, we can build predictive models. The general workflow of a QSAR study is a multi-step process that requires careful consideration at each stage to ensure the development of a robust and predictive model.

QSAR_Workflow A Dataset Selection & Curation B Molecular Structure Optimization A->B 3D Structures C Descriptor Calculation B->C Optimized Geometries D Data Splitting (Training/Test Sets) C->D E Model Development D->E Training Set F Model Validation D->F Test Set E->F Developed Model G Applicability Domain Definition F->G Validated Model H Interpretation & New Compound Design G->H

Caption: A generalized workflow for a QSAR study.

Comparative Analysis of QSAR Methodologies

The choice of QSAR methodology is a critical decision that influences the interpretability and predictive power of the model. Here, we compare two major approaches: 2D-QSAR and 3D-QSAR, using hypothetical examples based on published data for 3,4-dihydro-2H-benzooxazine derivatives.

2D-QSAR: The Power of Simplicity and Interpretability

2D-QSAR models utilize descriptors derived from the two-dimensional representation of molecules. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or physicochemical (e.g., logP).

Example Application: Antimicrobial Activity of Benzoxazine-3-ones

A study on new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives demonstrated a broad spectrum of antimicrobial activity.[4] A 2D-QSAR analysis of these compounds against Candida krusei was performed using a computer-assisted multiple regression procedure.[4]

Hypothetical 2D-QSAR Model for Antimicrobial Activity:

Let's consider a hypothetical 2D-QSAR model for the antimicrobial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration) of a series of 3,4-dihydro-2H-benzooxazine derivatives.

Table 1: Hypothetical Experimental Data and Descriptors for Antimicrobial Activity

CompoundR1R2R3pMIC (M)Molecular Weight (MW)LogP
1 HHH4.5200.22.1
2 ClHH5.2234.72.8
3 CH3HH4.8214.22.5
4 HNO2H5.5245.21.9
5 HHOCH34.3230.21.8

A multiple linear regression (MLR) analysis could yield an equation like:

pMIC = 0.01 * MW + 0.5 * LogP - 0.1 * (R2_substituent_steric_parameter) + c

This equation would suggest that antimicrobial activity increases with molecular weight and lipophilicity, while bulky substituents at the R2 position are detrimental.

3D-QSAR: Embracing the Three-Dimensional Reality

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of molecules and their interaction fields. These methods provide a more detailed and spatially-resolved understanding of structure-activity relationships.

Example Application: Anticancer Activity

Several studies have reported the synthesis and anticancer activity of 3,4-dihydro-2H-benzooxazine derivatives, providing IC50 values against various cancer cell lines.[5][6] While a direct comparative 3D-QSAR study is not yet published, we can outline the approach.

Hypothetical 3D-QSAR (CoMFA/CoMSIA) Study for Anticancer Activity:

For a set of 3,4-dihydro-2H-benzooxazine derivatives with known anticancer activity (pIC50), a 3D-QSAR study would involve:

  • Molecular Modeling and Alignment: Building 3D models of all compounds and aligning them based on a common substructure.

  • Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (CoMSIA) at each grid point.

  • Statistical Analysis: Using Partial Least Squares (PLS) regression to correlate the field values with the biological activity.

The results are visualized as 3D contour maps, highlighting regions where modifications to the molecular structure would likely enhance or diminish activity.

Table 2: Comparison of 2D-QSAR and 3D-QSAR Approaches

Feature2D-QSAR3D-QSAR (CoMFA/CoMSIA)
Input Data 2D molecular structures3D molecular structures and their alignment
Descriptors Constitutional, topological, physicochemicalSteric, electrostatic, hydrophobic, H-bond fields
Methodology Multiple Linear Regression, Partial Least Squares, Machine LearningPartial Least Squares (PLS)
Output Mathematical equation3D contour maps
Interpretability Relatively easy to interpret the contribution of each descriptorMore complex, but provides spatial insights
Predictive Power Good for congeneric seriesOften higher predictive power for diverse datasets
Computational Cost LowerHigher

Experimental Protocols: The Foundation of a Reliable QSAR Model

The quality of the biological data is paramount to the development of a meaningful QSAR model. Below are detailed, step-by-step methodologies for key experiments relevant to the study of 3,4-dihydro-2H-benzooxazine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

MIC_Protocol cluster_prep Preparation cluster_exp Experiment cluster_res Result A Bacterial Inoculum Preparation C Inoculation of Microtiter Plate A->C B Compound Serial Dilutions B->C D Incubation (37°C, 18-24h) C->D E Visual Assessment of Growth D->E F MIC Determination E->F

Caption: Workflow for MIC determination.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and solvent) and a negative control (untreated cells).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Calculation of NO Inhibition:

    • % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100

Model Validation: Ensuring Predictive Reliability

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential.

Internal Validation: Assesses the stability and robustness of the model using the training set data. Common techniques include:

  • Leave-One-Out (LOO) Cross-Validation (q²): A model is built with all but one compound, and the activity of the excluded compound is predicted. This is repeated for all compounds. A high q² value (typically > 0.5) indicates good internal predictive ability.

  • Y-scrambling: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the scrambled data confirms that the original model is not due to chance correlation.

External Validation: Evaluates the predictive power of the model on an independent test set of compounds that were not used in model development. Key metrics include:

  • Predictive R² (R²pred): Measures how well the model predicts the activity of the test set compounds. A value > 0.6 is generally considered acceptable.

Conclusion and Future Directions

The 3,4-dihydro-2H-benzooxazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Comparative QSAR studies provide an invaluable framework for navigating this chemical space with greater efficiency and insight. By systematically comparing different QSAR methodologies, from the interpretable simplicity of 2D-QSAR to the detailed spatial information provided by 3D-QSAR, researchers can select the most appropriate approach for their specific research goals.

The future of QSAR in this field lies in the integration of more sophisticated machine learning algorithms, the incorporation of pharmacokinetic and toxicological data (QSPR/QSTR), and the development of multi-target QSAR models to address the complexity of biological systems. As our understanding of the molecular determinants of activity for 3,4-dihydro-2H-benzooxazine derivatives grows, so too will our ability to design safer and more effective medicines.

References

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. [Link]

  • Alper-Hayta, S., et al. (2006). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. European Journal of Medicinal Chemistry, 41(12), 1398-1404. [Link]

  • Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][9][10] oxazines as anticancer agents. (2023). ResearchGate. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). PMC. [Link]

  • Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. (2011). ResearchGate. [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. (2024). ResearchGate. [Link]

  • Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. (2007). PMC. [Link]

Sources

Validation

Efficacy of Novel 5-HT6 Receptor Antagonists in Animal Models: A Comparative Technical Guide

Executive Summary The serotonin 6 (5-HT6) receptor has emerged as a highly promising therapeutic target for the symptomatic treatment of cognitive impairments associated with Alzheimer's disease (AD) and schizophrenia. B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin 6 (5-HT6) receptor has emerged as a highly promising therapeutic target for the symptomatic treatment of cognitive impairments associated with Alzheimer's disease (AD) and schizophrenia. Because 5-HT6 receptors are localized almost exclusively in the central nervous system (CNS)—specifically in regions governing learning and memory like the hippocampus and frontal cortex—they offer a pathway to enhance cognition without peripheral side effects. This guide objectively compares the preclinical efficacy of novel 5-HT6 receptor antagonists, detailing their pharmacological profiles and the rigorous, self-validating animal models used to evaluate them.

Mechanistic Rationale: The 5-HT6 Receptor in Cognition

To understand why 5-HT6 antagonists are effective, we must examine their downstream neurochemical causality. The 5-HT6 receptor is a Gs-protein coupled receptor predominantly expressed on GABAergic interneurons.

When a novel antagonist binds to the 5-HT6 receptor, it blocks the intrinsic Gs-coupled signaling cascade, leading to a reduction in intracellular cAMP and PKA activity. This suppression decreases the excitability of GABAergic interneurons, thereby reducing GABA release. The downstream consequence is the disinhibition of major excitatory neurotransmitter systems. Consequently,1[1].

Pathway Antagonist 5-HT6 Antagonist Receptor 5-HT6 Receptor (Gs-Coupled) Antagonist->Receptor Blocks cAMP cAMP / PKA Signaling Receptor->cAMP Inhibits GABA GABA Release (Interneurons) cAMP->GABA Reduces ACh Acetylcholine Release GABA->ACh Disinhibits Glu Glutamate Release GABA->Glu Disinhibits Cognition Enhanced Synaptic Plasticity ACh->Cognition Glu->Cognition

5-HT6 receptor antagonism signaling pathway and downstream neurotransmitter modulation.

Comparative Pharmacological Profile & Efficacy

The development landscape of 5-HT6 antagonists features several highly selective compounds. The table below compares three leading molecules: Masupirdine (SUVN-502) , Idalopirdine (Lu AE58054) , and Intepirdine (SB742457) .

Table 1: In Vitro Affinity and In Vivo Efficacy Comparison
CompoundTarget Affinity (Ki)Selectivity ProfilePrimary Animal ModelsKey Efficacy Outcomes
Masupirdine (SUVN-502) 2.04 nMHigh (Pure antagonist)NOR, Morris Water Maze2[2]
Idalopirdine (Lu AE58054) 0.83 nM>50-fold over 70 targetsNOR, Contextual Fear3[3]
Intepirdine (SB742457) ~0.23 nM (pKi 9.63)>100-fold over other receptorsNOR, Radial Arm Maze4[4]

Note: While all three compounds demonstrate robust sub-nanomolar to low-nanomolar binding affinities, their true differentiation lies in their synergistic potential when co-administered with standard-of-care acetylcholinesterase inhibitors (AChEIs) like Donepezil.

Experimental Methodology: The Self-Validating Novel Object Recognition (NOR) Protocol

To objectively evaluate the cognitive-enhancing properties of these compounds, researchers rely on the Novel Object Recognition (NOR) task. As an application scientist, I emphasize that a robust assay cannot merely observe behavior; it must be designed as a self-validating system .

Causality in Experimental Design
  • Why Scopolamine? Scopolamine is a muscarinic antagonist that induces a temporary cholinergic amnesia. If a 5-HT6 antagonist rescues this deficit, it proves the compound's mechanistic ability to functionally bypass the muscarinic blockade by increasing endogenous ACh release in the prefrontal cortex.

  • Why the Discrimination Index (DI)? Raw exploration time is heavily skewed by the sedative or stimulant effects of a drug. The DI normalizes the data, ensuring the readout is purely a measure of episodic memory rather than motor-driven hyperlocomotion.

  • The Self-Validating Control Matrix: A reliable NOR test includes four groups:

    • Vehicle + Vehicle (Establishes baseline learning).

    • Vehicle + Scopolamine (Establishes the absolute floor of the cognitive deficit).

    • Donepezil + Scopolamine (Positive control; validates that the induced deficit is pharmacologically reversible in this specific animal cohort).

    • Test Antagonist + Scopolamine (Evaluates the novel compound).

Workflow Habituation 1. Habituation (Empty Arena) Dosing 2. Dosing (Vehicle/Drug) Habituation->Dosing T1 3. Acquisition (2 Identical Objects) Dosing->T1 ITI 4. Delay (Consolidation) T1->ITI T2 5. Retention (1 Novel, 1 Familiar) ITI->T2 Analysis 6. Analysis (Discrimination Index) T2->Analysis

Step-by-step workflow of the Novel Object Recognition (NOR) task for memory assessment.

Step-by-Step NOR Protocol
  • Habituation: Animals are placed in an empty open-field arena for 10 minutes per day for two consecutive days. Causality: This extinguishes novelty-induced anxiety (thigmotaxis), which would otherwise mask cognitive exploration.

  • Dosing Phase: Administer the 5-HT6 antagonist (e.g., Masupirdine 1-10 mg/kg p.o.) 60 minutes prior to the trial. Administer Scopolamine (1 mg/kg i.p.) 30 minutes prior to the trial to disrupt memory acquisition.

  • Acquisition Trial (T1): Place two identical objects in the arena. Allow the animal to explore for 3-5 minutes. Total exploration time is recorded to ensure baseline motor function is intact.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a predefined delay (e.g., 1 hour for short-term memory, 24 hours for long-term consolidation).

  • Retention Trial (T2): Replace one familiar object with a novel object of different shape and texture. Allow 3 minutes of exploration. Rodents possess an innate drive to explore novelty; greater time spent with the novel object indicates successful memory retention of the familiar object.

  • Data Analysis: Calculate the Discrimination Index (DI). DI = (Time spent with Novel Object - Time spent with Familiar Object) / (Total Exploration Time).

Conclusion & Translational Outlook

Preclinical models unequivocally demonstrate that 5-HT6 receptor antagonists like Masupirdine and Idalopirdine exert profound pro-cognitive effects, particularly when reversing pharmacologically induced amnesia. While monotherapy approaches have faced hurdles in late-stage clinical trials, the robust synergistic data generated from these self-validating animal models strongly support their use as adjunct therapies alongside standard AChEIs.

References

  • Title: 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia Source: Current Pharmaceutical Design / PubMed URL
  • Title: SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization Source: ResearchGate URL
  • Title: The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat Source: Frontiers in Pharmacology URL
  • Title: 5-HT6 antagonist (Intepirdine & Idalopirdine Binding Affinity Data)

Sources

Comparative

Benchmarking new derivatives against established 5-HT6 receptor antagonists

Benchmarking Next-Generation 5-HT6 Receptor Antagonists: A Comprehensive Guide to Comparative Pharmacology The serotonin 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation 5-HT6 Receptor Antagonists: A Comprehensive Guide to Comparative Pharmacology

The serotonin 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a highly compelling target for the symptomatic treatment of cognitive deficits in neurodegenerative disorders such as Alzheimer's disease and schizophrenia[1]. Because the 5-HT6 receptor is coupled to Gs proteins, its blockade modulates multiple downstream neurotransmitter systems, notably enhancing cortical acetylcholine and glutamate release[2].

As a Senior Application Scientist, I approach the benchmarking of new 5-HT6 receptor derivatives not merely as a checklist of standard assays, but as a highly controlled, self-validating system. To truly benchmark a novel derivative, one must rigorously compare its binding kinetics, functional antagonism, and off-target selectivity against established preclinical and clinical reference compounds like SB-271046, Idalopirdine, and Intepirdine.

Quantitative Benchmarking: Reference Compounds vs. New Derivatives

A robust benchmarking panel must include well-characterized reference compounds to validate assay sensitivity. Below is a comparative synthesis of established antagonists against emerging next-generation derivatives (e.g., Pyrrolo-quinoline derivatives and AVN-492).

Table 1: Comparative Pharmacological Profiles of 5-HT6 Antagonists

CompoundClassificationBinding Affinity (Ki / pKi)Functional Antagonism (Kb / pA2)Selectivity Profile
SB-271046 Preclinical ReferencepKi 8.92 (Human cloned)[3]pA2 8.71 (cAMP assay)[3]>200-fold selective over 55 targets[3]
Idalopirdine Clinical BenchmarkpKi 9.1[4]Kb ~0.8 nMSelective 5-HT6 antagonist[1]
Intepirdine Clinical BenchmarkKi ~0.23 nM[1]Kb ~0.3 nM>100-fold over other receptors[1]
Compound 14 Pyrrolo-quinoline DerivativeKi 3.0 nM[5]Kb 0.41 nM[5]No binding to 5-HT1A, 5-HT2A, or D2[5]
AVN-492 Next-Gen DerivativeKi 91 pM[6]IC50 < 1.0 nM>1000-fold selective over 5-HT2B[6]

Expert Insight: Notice the functional nuance in these benchmarks. While compounds are broadly classified as "antagonists," assays often reveal deeper mechanistic differences. For example, Intepirdine strongly decreases basal cAMP levels, behaving as an inverse agonist at constitutively active 5-HT6 receptors, whereas some newer pyrrolo-quinoline derivatives act as neutral antagonists[7].

Mechanistic Framework & Signaling Pathway

To understand the causality behind our assay designs, we must map the receptor's signaling cascade. The 5-HT6 receptor couples to the Gs protein. Activation by endogenous serotonin (5-HT) stimulates Adenylyl Cyclase (AC), leading to the accumulation of intracellular cAMP and subsequent Protein Kinase A (PKA) activation. Antagonists block this cascade, which paradoxically leads to the disinhibition of cholinergic and glutamatergic pathways in the prefrontal cortex.

G Ligand 5-HT or Agonist Receptor 5-HT6 Receptor Ligand->Receptor Activates Antagonist 5-HT6 Antagonist (e.g., SB-271046) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA PKA Activation cAMP->PKA Activates Effect Modulation of ACh/Glutamate (Pro-cognitive Effect) PKA->Effect Downstream signaling

5-HT6 receptor Gs-coupled signaling pathway and the mechanism of functional antagonism.

Core Experimental Protocols

To validate a new derivative, we employ a sequential screening workflow. The protocols below are designed as self-validating systems, ensuring that artifacts are minimized and data is directly translatable.

Workflow Phase1 Primary Screening Radioligand Binding (Ki determination) Phase2 Functional Assay cAMP Accumulation (IC50 / Kb) Phase1->Phase2 High Affinity (Ki < 10 nM) Phase3 Selectivity Panel (Off-target screening) Phase2->Phase3 Potent Antagonism Phase4 In Vivo Efficacy (Microdialysis / NOR) Phase3->Phase4 High Selectivity

Sequential benchmarking workflow for evaluating novel 5-HT6 receptor antagonists.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality: We utilize [125I]-SB-258585 rather than [3H]-LSD where possible. While [3H]-LSD is a standard radioligand, it binds to multiple serotonergic and dopaminergic receptors. [125I]-SB-258585 is highly specific to 5-HT6, drastically reducing background noise and non-specific binding in native tissue preparations[3].

  • Membrane Preparation: Harvest HeLa or HEK293 cells stably expressing human recombinant 5-HT6 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine 50 μg of membrane protein, 1 nM[125I]-SB-258585, and varying concentrations of the test derivative ( 10−11 to 10−5 M).

  • Non-Specific Binding (NSB): Define NSB by adding 10 μM methiothepin to control wells.

  • Incubation & Filtration: Incubate the mixture for 120 minutes at 27°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Causality: Because 5-HT6 is Gs-coupled, functional antagonism is measured by the derivative's ability to block agonist-induced cAMP production. We use IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the cellular degradation of cAMP, ensuring the measured signal accurately reflects Adenylyl Cyclase activity.

  • Cell Seeding: Seed HEK293 cells expressing h5-HT6R into a 384-well microplate at a density of 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 20 mM HEPES).

  • Inhibition of Degradation: Add 0.5 mM IBMX to all wells and incubate for 10 minutes.

  • Antagonist Pre-incubation: Add the test derivative at various concentrations and incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add a sub-maximal concentration ( EC80​ ) of 5-CT (5-carboxamidotryptamine) to stimulate cAMP production[2]. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells using a buffer containing TR-FRET detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the Kb​ (functional affinity) using Schild plot analysis. A slope close to 1.0 confirms competitive antagonism[2][3].

Protocol C: In Vivo Microdialysis (Translational Validation)

Causality: High in vitro affinity is meaningless without target engagement in the brain. 5-HT6 antagonists are known to selectively enhance excitatory neurotransmission. Microdialysis in the frontal cortex directly validates that the systemic administration of the derivative successfully crosses the blood-brain barrier and modulates the intended neural network[8].

  • Surgical Implantation: Stereotaxically implant a concentric microdialysis probe into the medial prefrontal cortex of anesthetized rats. Allow 24–48 hours for recovery.

  • Baseline Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate of 1.5 μL/min. Collect baseline dialysate fractions every 20 minutes until stabilization is achieved.

  • Dosing: Administer the test derivative (e.g., 3–10 mg/kg subcutaneously or orally).

  • Quantification: Analyze the dialysate fractions for extracellular glutamate and acetylcholine levels using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (LC-MS/MS). An effective 5-HT6 antagonist will show a significant, dose-dependent increase in these neurotransmitters relative to vehicle controls.

References

  • Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist, nih.gov,[Link]

  • Influence of the 5-HT6 Receptor on Acetylcholine Release in the Cortex: Pharmacological Characterization of a Potent and Selective 5-HT6 Receptor Antagonist, acs.org,[Link]

  • Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease, acs.org,[Link]

  • Neuropharmacological Profile of Novel and Selective 5-HT6 Receptor Agonists: WAY-181187 and WAY-208466, researcher.life,[Link]

  • 5-HT 6 receptor - IUPHAR/BPS Guide to PHARMACOLOGY, guidetopharmacology.org,[Link]

  • Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity, acs.org,[Link]

  • AVN-492, A Novel Highly Selective 5-HT6R Antagonist: Preclinical Evaluation, researchgate.net,[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride

A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol Hydrochloride For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol Hydrochloride

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol hydrochloride, a benzoxazine derivative commonly used in medicinal chemistry. By integrating established safety protocols with an understanding of the compound's likely chemical hazards, this document serves as an essential resource for maintaining a safe and compliant laboratory environment.

Part 1: Hazard Assessment and Classification

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Based on data from analogous compounds, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol hydrochloride should be handled as a hazardous substance.

Table 1: Anticipated Hazard Classification

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[3][6]
Acute Toxicity, DermalH312Harmful in contact with skin[3]
Acute Toxicity, InhalationH332Harmful if inhaled[3]
Skin IrritationH315Causes skin irritation[4][5][7]
Eye IrritationH319Causes serious eye irritation[4][5][6][7]
Specific Target Organ ToxicityH335May cause respiratory irritation[5][7]

Note: This classification is based on data for structurally related benzoxazine compounds and should be used as a precautionary guide.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Given the anticipated hazard profile, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol hydrochloride waste would likely be classified as toxic waste .

Part 2: Personnel Safety and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is the first line of defense against chemical exposure. All personnel involved in the handling and disposal of this compound must be trained on its potential hazards and the proper use of PPE.[2]

Essential PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[3]

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[3][8]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8][9]

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol hydrochloride and associated contaminated materials. This process is designed to comply with general EPA and OSHA guidelines for hazardous waste management.[1][10]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation.[1] Never mix incompatible waste streams.

  • Solid Waste: Collect all solid 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol hydrochloride, including residual amounts in original containers and contaminated items like weighing paper and gloves, in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container Choice: Use a container that is chemically compatible with the waste.[11] For solids, a high-density polyethylene (HDPE) container with a secure, sealable lid is appropriate. For liquids, ensure the container will not react with the solvent used.[12]

  • Labeling: The waste container must be clearly and legibly labeled with the words "HAZARDOUS WASTE".[11] The label must also include:

    • The full chemical name: "3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol hydrochloride" (no abbreviations or chemical formulas).[11]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first piece of waste is placed in the container).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[11][13]

  • Location: The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[12][14]

  • Containment: Secondary containment (e.g., a tray or bin) should be used to capture any potential leaks or spills.[1]

  • Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents.[7]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[11] Do not leave a funnel in the container.[11]

G cluster_workflow Disposal Workflow A Step 1: Waste Segregation & Collection (Solid, Liquid, Sharps) B Step 2: Container Selection & Labeling (Chemically compatible, 'Hazardous Waste' label) A->B Contain E Step 5: Documentation (Maintain waste records) A->E Document C Step 3: Storage in SAA (Secure, segregated, secondary containment) B->C Store D Step 4: Arrange for Pickup (Contact EHS when container is 90% full) C->D Schedule F Final Disposal (Licensed facility) D->F Transport

Caption: Waste Disposal Workflow Diagram.

Step 4: Arranging for Waste Pickup

Once the waste container is approximately 90% full, or within the time limits specified by your institution (often six to twelve months), arrange for its removal by your institution's EHS department or a licensed hazardous waste disposal company.[11][13] Do not dispose of this chemical down the drain or in regular trash.[1][15]

Step 5: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Minor Spill: For a small spill, ensure proper PPE is worn.[16] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material into your hazardous waste container.[16] Clean the spill area thoroughly.

  • Major Spill: In the case of a large spill, evacuate the area immediately and alert others.[16] Contact your institution's emergency response team and the EHS office.

Every laboratory should have a clear emergency response plan that includes evacuation routes and communication protocols.[2]

Part 4: Causality and Best Practices

Understanding the "why" behind these procedures is key to fostering a strong safety culture.

  • Why Segregate? Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, heat, or even explosions. Segregation prevents these hazards at the source.

  • Why Use a Fume Hood? Benzoxazine derivatives can be harmful if inhaled.[3] A fume hood provides critical ventilation to protect the user from airborne contaminants.

  • Why Label Extensively? Clear, accurate labeling prevents accidental mixing of waste streams and provides essential hazard information for waste handlers and emergency responders.[11]

  • Why Not Use the Sewer? Discharging chemicals into the sewer system is prohibited as it can contaminate waterways, harm aquatic life, and damage wastewater treatment infrastructure.[15][16]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol hydrochloride, thereby protecting themselves, their colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. ACTenviro. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • SAFETY DATA SHEET - Benzoxazine. Sigma-Aldrich. [Link]

  • 3,4-dihydro-2H-1,4-benzoxazin-6-ol hydrochloride — Chemical Substance Information. [Link]

  • Safety Data Sheet - Benzothiazole. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • EU - Safety data sheet. [Link]

  • MSDS of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-ol. Chembase. [Link]

  • SAFETY DATA SHEET. BD Regulatory Documents. [Link]

  • Chemical Safety Guide, 6th Ed. NIH Office of Research Services. [Link]

  • 2H-1,4-Benzoxazine, 3,4-dihydro-, hydrochloride (1:1). PubChem. [Link]

  • 3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-ol. American Elements. [Link]

  • 3,4-dihydro-2H-1,4-benzoxazin-6-ol;hydrobromide. NextSDS. [Link]

  • Synthesis of Bio-Based and Intrinsically Flame-Retardant Benzoxazine Containing Dynamic Ester Bond that Quantitatively Satisfies All Twelve Principles of Green Chemistry. ACS Publications. [Link]

Sources

Handling

Personal protective equipment for handling 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride (Free base CAS: 26021-57-8) is a highly valuable scaffold in medicinal chemistry, most notably utilized as a precursor in the synthesis of potent 5-HT₆ receptor antagonists for the treatment of neurological and psychiatric cognitive deficits[1].

However, its specific chemical structure—a redox-active aminophenol derivative combined with a hydrochloride salt (MW: 187.62 g/mol )—demands rigorous, mechanistically grounded handling protocols. This guide provides the causality behind the required Personal Protective Equipment (PPE) and delivers self-validating standard operating procedures (SOPs) for its safe manipulation in the laboratory.

Mechanistic Hazard Assessment & Toxicology

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. The Globally Harmonized System (GHS) classifies this compound as an Irritant (Warning), specifically citing H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

These hazards are driven by two primary structural features:

  • The Hydrochloride Factor: The compound is supplied as a hydrochloride salt. When fine, airborne dust particles contact the moist mucosal membranes of the respiratory tract or the tear film of the eyes, the salt rapidly dissociates. This localized release of hydrochloric acid (HCl) drops the pH at the contact site, causing immediate, acute tissue irritation[2].

  • The Benzoxazine Core: The molecule features a phenolic hydroxyl group and a secondary amine within the benzoxazine ring. These moieties are mild nucleophiles and can be redox-active, potentially interacting with skin proteins to cause contact dermatitis or sensitization over repeated, unprotected exposures.

Comprehensive PPE Matrix

Based on the mechanistic hazard assessment, standard laboratory attire is insufficient. The following targeted PPE is mandatory for handling the solid powder.

Protection ZoneRequired EquipmentMechanistic Justification
Ocular (Eyes) ANSI Z87.1 tight-fitting safety goggles.Prevents acidic, airborne dust from contacting the cornea and dissolving in tear fluid. Safety glasses with side shields are insufficient for powders.
Dermal (Hands) Nitrile gloves (≥0.11 mm thickness for splash; ≥0.3 mm for bulk handling).Nitrile provides superior barrier resistance to polar organic salts compared to latex, preventing dermal absorption and localized acid burns[2].
Respiratory N95 or P100 particulate respirator.Filters out fine hydrochloride dust (<5 µm) that causes localized mucosal acidification and respiratory irritation[2].
Body Flame-retardant, anti-static lab coat.Prevents static-induced aerosolization of the powder during transfer, a common issue with fine organic salts.

Standard Operating Procedure (SOP): Handling & Weighing

Handling hydrochloride salts requires strict environmental controls to prevent aerosolization. Every step in this protocol is designed as a self-validating system to minimize exposure.

HandlingWorkflow A 1. Fume Hood Verification B 2. Don PPE (Nitrile, Goggles) A->B C 3. Anti-Static Weighing B->C D 4. In-Hood Solubilization C->D E 5. Basic Wipe Decontamination D->E

Workflow for the safe handling and weighing of hydrochloride salt powders.

Step 1: Environmental Control Verification Before opening the reagent bottle, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). This physical barrier is your primary defense against the aerosolization of the hydrochloride powder.

Step 2: Static Mitigation Utilize an anti-static weighing boat and an anti-static micro-spatula. Hydrochloride salts are highly prone to static cling. Using standard plastic spatulas can cause the powder to "jump" and aerosolize, drastically increasing the inhalation risk.

Step 3: Transfer and Solubilization If your downstream experimental workflow allows, dissolve the powder in the target solvent (e.g., DMSO or water) directly within the fume hood. Transferring a sealed liquid solution to the open bench is exponentially safer than transferring a dry, reactive powder.

Step 4: Decontamination Wipe down the analytical balance and surrounding hood surfaces with a mildly basic solution (e.g., 1% sodium bicarbonate). This basic wipe neutralizes any invisible, residual hydrochloride dust, preventing cumulative acidic corrosion of the expensive balance components. Follow this immediately with a 70% ethanol wipe to remove any salt residue.

Spill Response & Disposal Plan

In the event of a solid spill, immediate and logical action is required to prevent exposure and environmental contamination.

SpillProtocol S1 Solid Spill Detected S2 Isolate Area & Maximize Ventilation S1->S2 S3 Cover with Dry Sodium Bicarbonate S2->S3 S4 Sweep with Anti-Static Brush S3->S4 S5 Hazardous Waste Disposal S4->S5

Step-by-step spill response and neutralization protocol for acidic solid spills.

  • Isolate and Ventilate: Restrict access to the spill zone immediately. Ensure the room's HVAC system is functioning to dilute any airborne particulates.

  • Neutralization (Critical Step): Do NOT apply water directly to the spill. Water will rapidly dissolve the salt, creating an acidic, highly concentrated localized puddle that can damage surfaces or release vapors. Instead, cover the dry powder with a mild solid base, such as dry sodium bicarbonate. This neutralizes the HCl component safely in a solid state.

  • Collection: Use an anti-static brush and a disposable dustpan to sweep up the neutralized mixture. Avoid aggressive sweeping, which generates unnecessary dust.

  • Disposal: Transfer the swept material into a sealable, chemically compatible hazardous waste container. Label the container clearly as "Hazardous Waste: Neutralized 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride" to ensure compliance with institutional and EPA disposal guidelines.

References

  • Benchchem. "3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol." Benchchem Product Catalog. 1

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 135075355, 3,4-dihydro-2H-1,4-benzoxazin-6-ol hydrochloride." PubChem.

  • American Elements. "3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | CAS 26021-57-8." American Elements Life Science Products. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.